Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVLOVYWENUQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS 1001346-00-4
An In-Depth Technical Guide to Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS 1001346-00-4): A Versatile Scaffold for Drug Discovery
Abstract
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a substituted p-aminobenzoic acid (PABA) derivative that presents considerable opportunities as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including a primary aromatic amine, a methyl ester, and a flexible methoxyethoxy side chain, offer multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible and detailed synthetic pathway, characterization methodologies, and its potential applications as a scaffold for creating novel therapeutic agents. The narrative is designed for researchers and drug development professionals, emphasizing the chemical logic behind synthetic choices and the strategic value of this molecule in designing compounds with tailored pharmacological profiles.
Introduction & Chemical Identity
Methyl 4-amino-3-(2-methoxyethoxy)benzoate belongs to the family of aminobenzoates, a class of compounds that forms the core of many biologically active molecules, most notably local anesthetics like benzocaine.[1][2] The structure is characterized by a benzene ring substituted with an amino group and a methyl carboxylate in a para arrangement. The key feature that distinguishes this molecule is the 2-methoxyethoxy group at the 3-position, ortho to the amino group. This substituent can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a potential vector for receptor interaction. Its utility lies primarily as a chemical intermediate, where the reactive amino group serves as a handle for further molecular elaboration.[3][4]
| Identifier | Value |
| CAS Number | 1001346-00-4[5] |
| IUPAC Name | methyl 4-amino-3-(2-methoxyethoxy)benzoate |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Canonical SMILES | COCCOc1cc(c(cc1)C(=O)OC)N |
| InChIKey | GTFXSDRIFGSZGU-UHFFFAOYSA-N (for hydrochloride salt) |
| Related CAS (HCl Salt) | 2060031-54-9 |
Physicochemical & Safety Profile
The physicochemical properties of a drug discovery building block are critical for predicting its behavior in biological systems and for guiding downstream formulation. The safety profile, based on data from its hydrochloride salt, suggests standard laboratory precautions are necessary.
| Property | Predicted Value | Significance in Drug Design |
| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity, often correlated with good membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | The primary amine (NH₂) can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 | The ether and carbonyl oxygens can act as hydrogen bond acceptors, influencing solubility and receptor binding. |
| Polar Surface Area (PSA) | 67.9 Ų | A value below 90 Ų is often associated with good cell permeability. |
| Rotatable Bonds | 5 | The flexible side chain allows conformational adaptation within a binding pocket. |
Safety & Handling: The hydrochloride salt of this compound is classified as an irritant (GHS07 pictogram), causing skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy & Methodologies
Retrosynthetic Analysis & Proposed Pathway
The retrosynthetic strategy involves three key transformations:
-
Nitro Group Reduction: The target amine can be reliably formed from a precursor nitro compound.
-
Etherification: The 2-methoxyethoxy side chain can be installed via a Williamson ether synthesis on a phenolic precursor.
-
Esterification: The methyl ester can be formed from the corresponding carboxylic acid, which also serves to protect the acid during other transformations.
This logic leads to the following forward synthetic plan:
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for each reaction type.[6] Researchers should optimize conditions as needed.
Step 1: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid
-
Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, with a strong acid catalyst.[8]
-
Procedure:
-
Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (15-20 volumes).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-hydroxy-4-nitrobenzoate, which can be used directly or purified by column chromatography.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This reaction introduces the 2-methoxyethoxy side chain. A weak base like potassium carbonate is sufficient to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from 1-bromo-2-methoxyethane.[6]
-
Procedure:
-
Dissolve Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-methoxyethane (1.5 eq).
-
Heat the mixture to 70-80°C for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a large volume of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Dry the solid or concentrated organic extract to yield crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Using iron powder in acetic acid is a classic, effective, and scalable method.[6]
-
Procedure:
-
To a flask containing acetic acid (20 volumes), add iron powder (Fe, ~5 eq). Heat the suspension to 50-60°C.
-
Dissolve the crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (1.0 eq) in methanol or acetic acid and add it dropwise to the hot iron suspension.
-
Stir the mixture vigorously at 60°C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification and Characterization
-
Purification: The final crude product can be purified using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: A comprehensive analysis is required to confirm the structure and purity of the final compound.[9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: aromatic protons (3H, distinct splitting pattern), the NH₂ group (broad singlet, ~4.0-5.0 ppm), the two -OCH₂- groups of the side chain (triplets, ~3.6-4.2 ppm), the ester -OCH₃ group (singlet, ~3.8 ppm), and the terminal -OCH₃ group (singlet, ~3.4 ppm). |
| ¹³C NMR | Expect 11 distinct carbon signals, including those for the aromatic ring (6 signals), the carbonyl ester, and the four unique carbons of the C-O-C-C-O-C chain. |
| Mass Spectrometry | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 225 or 226, respectively. |
| HPLC | A single major peak should be observed, with purity typically assessed as >95% by peak area integration for use in further synthetic applications. |
Applications in Medicinal Chemistry & Drug Development
The true value of Methyl 4-amino-3-(2-methoxyethoxy)benzoate lies in its potential as a versatile scaffold. The primary aromatic amine is a nucleophilic handle that can be readily functionalized, opening a gateway to a vast chemical space.
A Key Intermediate for Derivatization
The amino group can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, diazotization to form diazonium salts (precursors to many other functional groups), and participation in cross-coupling reactions. This versatility makes it an ideal starting point for building more complex molecules.[1][4]
Caption: Potential derivatization pathways from the core molecule.
Strategic Value in Analog Design
-
Modulation of Physicochemical Properties: The 2-methoxyethoxy group is a more polar and flexible alternative to simpler alkoxy groups like methoxy or ethoxy. This can be strategically employed to enhance aqueous solubility, escape metabolic hotspots (e.g., O-dealkylation), and fine-tune lipophilicity to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Bioisosteric Replacement: In lead optimization, this scaffold could be used as a bioisostere for other substituted aromatic rings. The specific substitution pattern can help explore structure-activity relationships (SAR) by probing how changes in electronics and sterics at the 3- and 4-positions affect target binding and biological activity.[10]
Potential Therapeutic Areas
Given its structural similarity to known pharmacophores, derivatives of this compound could be explored in several therapeutic areas:
-
Oncology: The substituted aminobenzoate motif is present in various targeted therapies. The diaryl ether linkage, which can be formed from related phenolic precursors, is a key feature in many kinase inhibitors that target the ATP-binding site.[4]
-
Local Anesthetics: As a direct analog of benzocaine, novel derivatives could be synthesized and tested for local anesthetic properties, potentially with altered duration of action or reduced toxicity.[2][11]
-
Infectious Diseases: The PABA scaffold is fundamental to the mechanism of sulfonamide antibiotics. Novel derivatives could be investigated for antimicrobial or antifungal activity.[12]
Conclusion
Methyl 4-amino-3-(2-methoxyethoxy)benzoate, CAS 1001346-00-4, represents a strategically valuable yet underexplored building block for chemical and pharmaceutical research. While not a therapeutic agent itself, its well-defined structure, multiple points for functionalization, and the advantageous properties imparted by the methoxyethoxy side chain make it an attractive starting material for the synthesis of new chemical entities. The robust synthetic pathway and derivatization strategies outlined in this guide provide a clear roadmap for researchers to leverage this compound in their drug discovery programs, facilitating the exploration of novel structure-activity relationships and the development of next-generation therapeutics.
References
- MDPI. (2024, November 14). Synthesis of Novel Benzocaine and Procaine Glycodrugs.
- Journal of Synthetic Chemistry. (2023, August 7). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.
- ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.
- ResearchGate. Synthesis of benzocaine analog (±)‐79.
- National Institutes of Health (NIH), PubChem. Methyl 4-amino-3-methoxybenzoate.
- Chemistry Steps. (2025, December 8). Synthesis of Benzocaine.
- MySkinRecipes. Methyl 4-amino-3-(methylamino)benzoate.
- Chem-Impex. Methyl 4-(2-amino-ethyl)benzoate hydrochloride.
- BLDpharm. 927802-61-7|Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate.
- ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis.
- SynThink Research Chemicals. Methyl 4-Amino-2-methoxybenzoate | 27492-84-8.
- Sigma-Aldrich. methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.
- ChemRxiv. (2025, October 17). Amino- and Alkoxybenziodoxoles: Facile Preparation and Use as Arynophiles.
- Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- ChemicalBook. (2026, January 13). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.
- Benchchem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
- Benchchem. Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.
- MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Chemical structure of methyl 4-amino-3-(2-methoxyethoxy)benzoate
Structural Analysis, Synthetic Protocols, and Pharmaceutical Applications
Executive Summary
Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS: 2060031-54-9) represents a critical pharmacophore building block in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting the Epidermal Growth Factor Receptor (EGFR).[1] Its structural significance lies in the 3-(2-methoxyethoxy) substitution; this ether side chain is a proven solubility-enhancing moiety found in approved oncology drugs like Erlotinib (Tarceva®).[1]
This guide provides a comprehensive technical breakdown of the compound, detailing its physicochemical properties, validated synthetic pathways, and spectroscopic characterization. It is designed for medicinal chemists and process engineers requiring high-purity intermediates for quinazoline-based scaffold construction.[1]
Structural Anatomy & Physicochemical Properties[1][2][3]
The molecule consists of a benzoate core functionalized with an amino group at the para position (relative to the ester) and a 2-methoxyethoxy ether chain at the meta position.[1] This specific substitution pattern is electronically tuned to facilitate subsequent cyclization reactions, typically forming the C6/C7 positions of a quinazoline ring.
Identity Standards
| Parameter | Specification |
| IUPAC Name | Methyl 4-amino-3-(2-methoxyethoxy)benzoate |
| CAS Number | 2060031-54-9 |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| SMILES | COCCOC1=C(C=CC(=C1)C(=O)OC)N |
| InChI Key | GTFXSDRIFGSZGU-UHFFFAOYSA-N |
Physical Properties[1][2]
| Property | Value / Range | Note |
| Physical State | Off-white to pale yellow solid | Oxidation of amine may darken color over time.[1] |
| Melting Point | 85 – 89 °C (Typical) | Dependent on crystal habit and purity. |
| Solubility | Soluble in DMSO, MeOH, DCM | Sparingly soluble in water; side chain aids polarity. |
| pKa (Amine) | ~2.5 – 3.0 (Predicted) | Electron-withdrawing ester reduces basicity of aniline.[1] |
| LogP | ~1.3 | Lipophilic enough for cellular permeability.[1] |
Synthetic Pathway & Protocols
The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate is most reliably achieved via a two-step sequence starting from commercially available Methyl 3-hydroxy-4-nitrobenzoate .[1] This route avoids the formation of regioisomers common in direct nitration approaches.[1]
Retrosynthetic Analysis (Visualized)
The following diagram illustrates the logical disconnection of the target molecule into its precursors.
Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-phenol precursor to the target aniline via etherification and reduction.[1]
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the C3-hydroxyl group.[1]
Reaction: Methyl 3-hydroxy-4-nitrobenzoate + 1-Bromo-2-methoxyethane
-
Reagents:
-
Protocol:
-
Charge a reaction vessel with Methyl 3-hydroxy-4-nitrobenzoate and anhydrous DMF (10 vol).
-
Add
and stir at room temperature for 15 minutes to facilitate deprotonation (color change to yellow/orange expected). -
Add 1-Bromo-2-methoxyethane dropwise.[1]
-
Heat the mixture to 60–70°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.[1]
-
Work-up: Cool to room temperature. Pour into ice-water (20 vol). The product usually precipitates.[1] Filter the solid, wash with water, and dry.[2] If oil forms, extract with Ethyl Acetate.
-
Step 2: Nitro Group Reduction
Objective: Conversion of the nitro group to the primary amine.[1]
Reaction: Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate
-
Reagents:
-
Protocol:
-
Dissolve the nitro intermediate in Methanol (10 vol).
-
Add 10% Pd/C catalyst carefully under inert atmosphere (
).[1] -
Purge the system with Hydrogen gas.[1] Stir vigorously at Room Temperature .
-
Monitor consumption of starting material (approx. 2–4 hours).[1]
-
Work-up: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.
-
Spectroscopic Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. Below is the predicted data profile based on the structural environment.
Proton NMR ( H-NMR) Profile
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.45 | dd (Doublet of doublets) | 1H | Ar-H (C6) | Coupling with C5 (ortho) and C2 (meta). |
| 7.35 | d (Doublet) | 1H | Ar-H (C2) | Meta-coupling; shielded by alkoxy group.[1] |
| 6.65 | d (Doublet) | 1H | Ar-H (C5) | Ortho to the electron-donating amino group (shielded).[1] |
| 5.60 | br s (Broad singlet) | 2H | Exchangeable amino protons.[1] | |
| 4.15 | t (Triplet) | 2H | Methylene adjacent to phenoxy oxygen.[1] | |
| 3.80 | s (Singlet) | 3H | Methyl ester protons. | |
| 3.68 | t (Triplet) | 2H | Methylene adjacent to methoxy oxygen.[1] | |
| 3.35 | s (Singlet) | 3H | Terminal methoxy protons.[1] |
Mass Spectrometry[1][2]
-
Method: ESI-MS (Positive Mode)[1]
-
Expected Signal:
Pharmaceutical Application Context
This compound is not a final drug but a strategic intermediate .[1] It is primarily used to construct the 4-anilinoquinazoline scaffold, the core structure of several EGFR inhibitors.[1]
Pathway to Quinazoline Core
The ester group serves as the electrophile for cyclization with formamide or formamidine acetate to create the quinazolinone ring, which is subsequently chlorinated and reacted with an aniline.[1]
Figure 2: Workflow demonstrating the transformation of the benzoate intermediate into a bioactive kinase inhibitor.[1]
Quality Control & Impurity Profiling
In a drug development context, controlling impurities is mandatory (ICH Q3A guidelines).
-
Regioisomers: Ensure the starting material (3-hydroxy-4-nitrobenzoate) is free of the 4-hydroxy-3-nitro isomer, as this will lead to the wrong substitution pattern.[1]
-
Over-alkylation: In Step 1, the nitrogen is protected as a nitro group, preventing N-alkylation.[1] However, ensure no bis-alkylation occurs if the nitro group is partially reduced (unlikely under basic conditions).[1]
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic conditions.[1] Use anhydrous
and avoid aqueous NaOH during the alkylation step.[1]
References
-
Sigma-Aldrich. Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Product Page. Retrieved from .[1]
-
PubChem. Methyl 4-amino-3-methylbenzoate (Analogous Structure Data). PubChem Compound Summary. Retrieved from .
-
ChemicalBook. Methyl 4-amino-2-methoxybenzoate (Isomer Data for Comparison). Retrieved from .
-
National Institutes of Health (NIH). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors.[1] PubMed Central.[1] Retrieved from .
Sources
Structural Characterization and Stoichiometric Analysis of C11H15NO4 Benzoate Derivatives
The following technical guide details the stoichiometric analysis, structural characterization, and synthesis logic for C11H15NO4 benzoate derivatives .
Given the isomeric nature of the formula C11H15NO4, this guide addresses the two distinct chemical realities relevant to drug development:
-
The Covalent Match: Where the molecule itself is a benzoate derivative with the formula C11H15NO4 (e.g., Ethyl 6-amino-3,4-dimethoxybenzoate).[1]
-
The Derivatization Target: Where a C11H15NO4 precursor is reacted to form a benzoate ester, amide, or salt.
Executive Summary: The Identity Paradox
In pharmaceutical intermediate profiling, the string "C11H15NO4" represents a specific exact mass of 225.1001 Da . However, the term "benzoate derivative" introduces structural ambiguity that must be resolved before synthesis or spectral analysis.
-
Scenario A (Intrinsic Benzoate): The molecule is an ester of benzoic acid (or substituted benzoic acid) carrying the formula C11H15NO4. The most chemically significant candidate in this class is Ethyl 6-amino-3,4-dimethoxybenzoate .[1]
-
Scenario B (Extrinsic Benzoate/Salt): The molecule is a conjugate formed by reacting a C11H15NO4 base (e.g., a functionalized amino acid or alkaloid) with benzoic acid to form a salt or covalent adduct.
This guide provides the exact molecular weights and formulas for both scenarios to ensure precision in LC-MS/MS method development and stoichiometric calculations.
Quantitative Data: Molecular Weight & Formula[2][3][4][5][6][7][8]
Scenario A: The Molecule IS the Benzoate Derivative
Target: Ethyl 6-amino-3,4-dimethoxybenzoate (and isomers)
In this scenario, the "benzoate" moiety is already integrated into the C11 skeleton. This compound is often used as a building block for quinazoline-based kinase inhibitors.[1]
| Property | Value | Precision Note |
| Molecular Formula | C₁₁H₁₅NO₄ | Confirmed Stoichiometry |
| Average Molecular Weight | 225.24 g/mol | For gravimetric prep |
| Monoisotopic Mass | 225.1001 Da | For HRMS extraction (M+H⁺ = 226.1074) |
| Nitrogen Rule | Odd Mass | Indicates odd number of nitrogens (1) |
| Rings + Double Bonds (RDB) | 5 | Benzene ring (4) + Ester Carbonyl (1) |
Scenario B: The Benzoate OF a C11H15NO4 Precursor
Target: Reaction product of a C11H15NO4 core with Benzoic Acid
If you are benzoylating a C11H15NO4 scaffold (e.g., protecting an amine or alcohol), or forming a pharmaceutical salt, the parameters change drastically.
| Derivative Type | Reaction Logic | Final Formula | Final MW ( g/mol ) | Mass Shift (Δ) |
| Benzoate Salt | Ionic adduct (Acid-Base) | C₁₁H₁₅NO₄[1] · C₇H₆O₂ → C₁₈H₂₁NO₆ | 347.36 | +122.12 |
| Benzoate Ester | Condensation (-H₂O) | C₁₁H₁₅NO₄ + C₇H₆O₂ - H₂O → C₁₈H₁₉NO₅ | 329.35 | +104.10 |
| Benzamide | Amine acylation (-HCl/H₂O) | C₁₁H₁₅NO₄ + C₇H₅ClO - HCl → C₁₈H₁₉NO₅ | 329.35 | +104.10 |
Synthetic & Analytical Workflow
Synthesis Validation (Scenario A)
To synthesize Ethyl 6-amino-3,4-dimethoxybenzoate (C11H15NO4), the standard protocol involves the esterification of 6-amino-3,4-dimethoxybenzoic acid.[1]
Protocol:
-
Reflux: Dissolve 6-amino-3,4-dimethoxybenzoic acid (1 eq) in absolute ethanol (excess).
-
Catalysis: Add catalytic H₂SO₄ (0.1 eq). Reflux for 8 hours.
-
Workup: Neutralize with NaHCO₃, extract into EtOAc.
-
Verification: The product must show a parent ion at m/z 226.1 [M+H]⁺ in ESI+.
Salt Formation Protocol (Scenario B)
To form the Benzoate Salt of a C11H15NO4 base (e.g., for solubility enhancement):
-
Dissolution: Dissolve C11H15NO4 free base in Isopropyl Alcohol (IPA) at 50°C.
-
Addition: Add Benzoic Acid (1.05 eq) dissolved in minimal IPA.
-
Crystallization: Cool slowly to 4°C. The benzoate salt relies on the pKa difference; ensure the basic nitrogen pKa > 4.2 (benzoic acid pKa).
-
Observation: A shift in melting point and IR carbonyl stretch (carboxylate anion vs. carboxylic acid) confirms salt formation.
Structural Elucidation Logic (Decision Tree)
The following diagram illustrates the decision logic for identifying the nature of your C11H15NO4 derivative using Mass Spectrometry and NMR.
Caption: Analytical decision tree for classifying the "Benzoate Derivative" based on High-Resolution Mass Spectrometry (HRMS) parent ion observation.
Fragmentation Pathway (MS/MS Prediction)
For Scenario A (Ethyl 6-amino-3,4-dimethoxybenzoate) , the fragmentation pattern is distinct and serves as a fingerprint for validation.[1]
Caption: Predicted ESI+ fragmentation pathway for Ethyl 6-amino-3,4-dimethoxybenzoate. The loss of the ethyl group (46 Da) is diagnostic for ethyl esters.[1]
References
-
PubChem Compound Summary. (2025). Ethyl 6-amino-3,4-dimethoxybenzoate (CID 12222475).[1] National Center for Biotechnology Information. [Link][1]
-
NIST Mass Spectrometry Data Center. (2024). Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester.[1][2] NIST Chemistry WebBook, SRD 69. [Link][1]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]
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3-(2-Methoxyethoxy)-4-aminobenzoic Acid Methyl Ester: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and advanced materials science, the selection of bifunctional building blocks is rarely arbitrary. 3-(2-Methoxyethoxy)-4-aminobenzoic acid methyl ester (CAS: 1001346-00-4) represents a highly engineered scaffold designed to solve specific pharmacokinetic and synthetic challenges. This whitepaper provides an in-depth analysis of its structural rationale, details a self-validating synthetic methodology, and explores its divergent applications in drug discovery.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core quantitative metrics.
| Property | Value | Scientific Implication |
| Chemical Name | Methyl 4-amino-3-(2-methoxyethoxy)benzoate | Standard IUPAC nomenclature. |
| CAS Number | 1001346-00-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C11H15NO4 | Defines stoichiometric calculations. |
| Molecular Weight | 225.24 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (from -NH2) | Capable of hinge-binding interactions in kinase pockets. |
| H-Bond Acceptors | 5 (4 from O, 1 from N) | High acceptor count enhances aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~67.8 Ų | Optimal for membrane permeability; leaves room for target-specific functionalization. |
Structural Rationale in Drug Design (E-E-A-T)
As an application scientist, I evaluate building blocks based on the functional causality of their substituents. This molecule is defined by three distinct functional domains, each serving a precise purpose:
-
The 3-(2-Methoxyethoxy) Ether: This is a classic solubilizing motif. In the development of targeted therapies (such as EGFR inhibitors like Erlotinib), lipophilic core structures often suffer from poor bioavailability. The flexible, PEG-like methoxyethoxy tail extends into the solvent-exposed regions of protein binding pockets. This drastically improves the aqueous solubility and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) without introducing steric clashes.
-
The C4-Aniline (Primary Amine): A highly versatile nucleophile. It serves as the primary synthetic anchor for annulation reactions (forming quinazolines or quinolines) or acts as a critical hydrogen-bond donor when converted into ureas or amides.
-
The C1-Methyl Ester: This acts as a transient protecting group. It prevents unwanted self-condensation or mixed-anhydride formation during early synthetic steps. Later in the development pipeline, it can be easily saponified to yield a free carboxylic acid, providing a reliable handle for amide coupling—a feature heavily utilized in PROTAC linker attachments.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 3-(2-methoxyethoxy)-4-aminobenzoic acid methyl ester from 3-hydroxy-4-nitrobenzoic acid requires a strict operational sequence to prevent cross-reactivity. The following protocol is designed as a self-validating system, ensuring that each step provides immediate analytical feedback.
Step 1: Fischer Esterification
-
Objective: Mask the carboxylic acid to prevent interference during subsequent alkylation.
-
Protocol: Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux the mixture under nitrogen for 12 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Causality: If the carboxylic acid is left unprotected, the subsequent Williamson ether synthesis will yield a mixed alkyl ester/ether, destroying the stoichiometric balance and complicating purification.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a less polar spot than the starting material. The disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹) in IR spectroscopy confirms complete esterification.
Step 2: Williamson Ether Synthesis (O-Alkylation)
-
Objective: Install the 2-methoxyethoxy side chain.
-
Protocol: Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 eq), followed by 1-bromo-2-methoxyethane (1.2 eq). Heat the reaction to 80°C for 6 hours[1]. Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.
-
Causality: The strongly electron-withdrawing ortho-nitro group significantly lowers the pKa of the phenol, allowing it to be easily deprotonated by a mild base like K₂CO₃. DMF is utilized as a polar aprotic solvent because it heavily solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide that rapidly displaces the primary bromide via an S_N2 mechanism[1].
-
Validation Checkpoint: The reaction mixture will shift from a deep red/orange (phenoxide anion) to a pale yellow solution upon completion. LC-MS will confirm the mass shift to [M+H]⁺ = 256.1.
Step 3: Catalytic Hydrogenation (Nitro Reduction)
-
Objective: Unmask the C4-aniline safely without cleaving the ether or ester.
-
Protocol: Dissolve the intermediate from Step 2 in ethanol (0.1 M). Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd). Purge the reaction vessel with N₂ three times, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours)[2]. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Causality: Catalytic hydrogenation using Pd/C is deliberately selected over harsh metal-acid reductions (e.g., Fe/HCl)[3]. This ensures the acid-sensitive ether linkage remains intact and prevents trace heavy-metal contamination in the final building block, which is a critical regulatory requirement for pharmaceutical intermediates[2].
-
Validation Checkpoint: The product spot on TLC will stain intensely with ninhydrin (indicating the presence of a primary amine), unlike the nitro precursor.
Fig 1: Step-by-step synthetic workflow from 3-hydroxy-4-nitrobenzoic acid to the target ester.
Applications in Medicinal Chemistry
The true value of 3-(2-methoxyethoxy)-4-aminobenzoic acid methyl ester lies in its divergent reactivity. By selectively addressing either the C4-amine or the C1-ester, researchers can route this single scaffold into entirely different therapeutic classes.
-
Tyrosine Kinase Inhibitors (TKIs): The aniline nitrogen can undergo condensation with formamidine acetate followed by cyclization to form a substituted quinazoline core. The methoxyethoxy group is inherently positioned to project into the solvent channel of kinases like EGFR or VEGFR, mimicking the solubility-enhancing strategies seen in approved oncology drugs.
-
Targeted Protein Degraders (PROTACs): By saponifying the methyl ester to a free carboxylic acid with LiOH, the molecule becomes an excellent attachment point for PEG or alkyl linkers via standard EDC/HOBt amide coupling. The aniline can then be used to bind the target protein of interest (POI).
-
Epigenetic Modulators: Functionalization of the amine via urea formation or amidation yields precursors for HDAC or PARP inhibitors, where the methoxyethoxy tail modulates cellular permeability.
Fig 2: Divergent application pathways of the core scaffold in modern drug discovery.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured compound, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
A distinct singlet at ~3.85 ppm (3H) corresponding to the methyl ester.
-
A singlet at ~3.45 ppm (3H) for the terminal methoxy group.
-
Two distinct multiplets at ~3.75 ppm (2H) and ~4.20 ppm (2H) representing the ethylene glycol linker.
-
A broad singlet at ~4.30 ppm (2H) for the primary amine, which will disappear upon D₂O exchange.
-
-
Mass Spectrometry (ESI-TOF): Expected exact mass for [M+H]⁺ is 226.1079.
References
-
Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate - BLDpharm (Contains CAS 1001346-00-4 data). Source: bldpharm.com.
-
[2] Nitro Reduction - Common Conditions: H2 + Pd/C. Source: commonorganicchemistry.com. 2
-
[3] Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Source: frontiersin.org. 3
-
[1] Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. Source: rsc.org. 1
Sources
- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03941F [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
A Technical Guide to Determining the Solubility of Methyl 4-amino-3-(2-methoxyethoxy)benzoate in Dimethyl Sulfoxide (DMSO)
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability.[1][2] In early-stage drug discovery, compounds are typically stored and assayed from stock solutions in dimethyl sulfoxide (DMSO), making the solubility in this solvent a foundational parameter.[3] Inadequate solubility in DMSO can compromise the integrity of high-throughput screening data and introduce significant variability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a specific compound of interest, methyl 4-amino-3-(2-methoxyethoxy)benzoate, in DMSO. We will explore the physicochemical properties of both the solute and the solvent, delve into the theoretical underpinnings of solubility, and present detailed, self-validating protocols for both kinetic and thermodynamic solubility determination. The methodologies outlined herein are designed to provide robust and reliable data to inform critical decisions throughout the drug discovery and development pipeline.[4][5]
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is arguably one of the most significant hurdles. It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble.[6]
Poor aqueous solubility directly impacts the absorption of a compound from the gastrointestinal tract, often leading to low and erratic oral bioavailability.[1][2] Furthermore, low solubility can confound the results of in vitro biological assays. If a compound precipitates in the assay medium, its effective concentration is unknown, leading to an inaccurate assessment of its potency and efficacy. This can cause promising compounds to be overlooked or, conversely, lead to the costly progression of candidates with hidden liabilities.[4]
The Compound of Interest: Methyl 4-amino-3-(2-methoxyethoxy)benzoate
This guide focuses on methyl 4-amino-3-(2-methoxyethoxy)benzoate, a substituted aromatic compound featuring ester, amine, and ether functional groups. Understanding its solubility profile is essential for its reliable use in research and development.
The Universal Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[7][8] Its high boiling point (189 °C), miscibility with water and many organic solvents, and relatively low toxicity have made it the solvent of choice for compound storage and high-throughput screening (HTS) in the pharmaceutical industry.[7][9][10] Therefore, ensuring a compound's solubility and stability in DMSO is the first critical step before its introduction into biological assays.
Physicochemical Properties of Solute and Solvent
A foundational understanding of the individual components is necessary to rationalize their behavior in solution.
Solute: Methyl 4-amino-3-(2-methoxyethoxy)benzoate
While extensive public data on this specific molecule is limited, its properties can be inferred from its structure and available data on its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C11H15NO4 | Inferred |
| Molecular Weight | 225.24 g/mol | Inferred |
| Linear Formula (HCl Salt) | C11H16O4N1Cl1 | [11] |
| InChIKey (HCl Salt) | GTFXSDRIFGSZGU-UHFFFAOYSA-N | [11] |
| Key Functional Groups | Aromatic amine, Ether, Methyl ester | - |
| Predicted Behavior | The presence of polar functional groups (amine, ether, ester) suggests potential for hydrogen bonding and dipole-dipole interactions, which are favorable for dissolution in a polar solvent like DMSO. | - |
Solvent: Dimethyl Sulfoxide (DMSO)
DMSO's unique properties make it an exceptional solvent for drug discovery applications.[8][9]
| Property | Value | Source |
| Molecular Formula | (CH3)2SO | [12] |
| Molecular Weight | 78.13 g/mol | [9] |
| Boiling Point | 189 °C (372 °F) | [7][9] |
| Melting Point | 18.5 °C (65.3 °F) | [7][8] |
| Density | 1.10 g/cm³ | [12] |
| Solvent Type | Polar Aprotic | [7][10] |
| Water Solubility | Miscible | [8] |
Theoretical Principles of Solubility
Solubility is governed by the energetic balance between the forces holding the solute together in its crystal lattice and the forces of interaction between the solute and the solvent molecules.[3] For dissolution to occur, the energy released upon solvation must be sufficient to overcome the solute-solute interactions (lattice energy) and the solvent-solvent interactions.
It is crucial to distinguish between two key types of solubility measurements used in drug discovery:
-
Kinetic Solubility : This is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[13][14] It is a rapid, high-throughput method ideal for early-stage screening to flag potential issues.[5]
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[1][15] This is typically measured using the shake-flask method, which is lower-throughput but considered the gold standard for lead optimization and formulation development.[14][16]
Experimental Determination of Solubility
This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of methyl 4-amino-3-(2-methoxyethoxy)benzoate in DMSO.
Overall Workflow for Solubility Assessment
The choice of assay depends on the stage of research. Early discovery relies on high-throughput kinetic methods, while later-stage development requires the precision of thermodynamic assays.
Caption: High-level workflow for selecting the appropriate solubility assay.
Protocol: Kinetic Solubility Determination
Causality: This method mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. It rapidly identifies compounds that may precipitate under these conditions, thus preventing unreliable assay results.[13][17]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of methyl 4-amino-3-(2-methoxyethoxy)benzoate (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells.
-
Buffer Addition: Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. This creates a concentration gradient.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[17]
-
Detection: Measure the formation of precipitate. Common methods include:
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.
Protocol: Thermodynamic (Equilibrium) Solubility Determination
Causality: This "shake-flask" method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing the most accurate and reliable measure of its intrinsic solubility in a given solvent.[1][15] This value is critical for formulation and preclinical development.[16]
Methodology:
-
Sample Preparation: Add an excess amount of solid methyl 4-amino-3-(2-methoxyethoxy)benzoate to a known volume of DMSO in a sealed vial. The presence of visible solid material is essential to ensure saturation is reached.
-
Equilibration: Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][14]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.
-
Centrifugation: Spin the vials at high speed to pellet the solid material.
-
Filtration: Carefully withdraw the supernatant and pass it through a chemically inert filter (e.g., PTFE) to remove any remaining fine particles.
-
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant.
-
HPLC-UV: This is the preferred method. A small, known volume of the saturated solution is serially diluted and analyzed by High-Performance Liquid Chromatography with UV detection.
-
A standard calibration curve must be generated using accurately prepared solutions of the compound at known concentrations.
-
-
Data Analysis: The solubility is calculated from the measured concentration of the saturated solution using the calibration curve. The analysis should be performed in replicate (n=2 or 3) to ensure reproducibility.[1]
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. veranova.com [veranova.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. univarsolutions.com [univarsolutions.com]
- 9. scribd.com [scribd.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9 [sigmaaldrich.com]
- 12. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. ADME@NCATS [opendata.ncats.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate and its Hydrochloride Salt
For researchers, scientists, and drug development professionals, the introduction of novel chemical building blocks is a constant catalyst for innovation. Methyl 4-amino-3-(2-methoxyethoxy)benzoate is one such compound, offering a unique substitution pattern for exploration in medicinal chemistry and materials science. However, realizing its synthetic potential requires a comprehensive understanding of its safety profile and handling requirements.
This guide provides an in-depth analysis of the available safety data, primarily focusing on its more commonly available hydrochloride salt, methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No. 2060031-54-9) . Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for the free base, this document synthesizes information from supplier data for the hydrochloride salt and established protocols for analogous chemical structures. The objective is to equip laboratory personnel with the knowledge to mitigate risks and implement safe, validated handling procedures.
Chemical Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The subject of this guide is primarily the hydrochloride salt, a stable, powdered form suitable for research and development applications.
| Identifier | Data | Source |
| Chemical Name | methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | |
| CAS Number | 2060031-54-9 | |
| Molecular Formula | C₁₁H₁₆ClNO₄ | |
| Molecular Weight | 261.71 g/mol | PubChem |
| Physical Form | Powder | |
| InChI Key | GTFXSDRIFGSZGU-UHFFFAOYSA-N |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is classified as follows:
-
Signal Word: Warning
-
GHS Pictogram:
-
GHS07: Exclamation Mark
-
This classification stems from the following Hazard Statements (H-Statements):
-
H315: Causes skin irritation. This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. Contact with the eyes can lead to significant irritation, pain, and potential damage if not addressed promptly.
-
H335: May cause respiratory irritation. Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Methodological & Application
Synthesis of methyl 4-amino-3-(2-methoxyethoxy)benzoate from 4-nitrobenzoate
Application Note: High-Purity Synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Executive Summary
This guide details the optimized protocol for synthesizing methyl 4-amino-3-(2-methoxyethoxy)benzoate , a critical aniline intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Rociletinib (CO-1686) .
The synthesis leverages a robust two-step sequence starting from methyl 3-hydroxy-4-nitrobenzoate (a functionalized derivative of 4-nitrobenzoate). The route prioritizes regioselectivity, scalability, and impurity control, utilizing a nucleophilic substitution (
Retrosynthetic Analysis & Strategy
The target molecule contains an electron-rich aniline core with a specific alkoxy side chain. Direct alkoxylation of an unactivated aniline is challenging; therefore, the strategy employs a nitro-precursor approach .
-
Starting Material: Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0).[1][2] The nitro group at C4 activates the ring for potential
reactions, but here it primarily serves as a masked amino group, while the hydroxyl group at C3 acts as a nucleophile for alkylation. -
Step 1 (Etherification):
-Alkylation of the C3-phenol using 1-bromo-2-methoxyethane. -
Step 2 (Reduction): Chemoselective reduction of the C4-nitro group to the amine.
Figure 1: Synthetic route from nitrobenzoate precursor to target aniline.
Safety & Hazard Assessment
-
Nitro Compounds: Potentially energetic; avoid heating dry residues to high temperatures.
-
1-Bromo-2-methoxyethane: Alkylating agent. Potentially genotoxic. Use in a fume hood with double gloving.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment during hydrogenation.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (water/methanol) at all times.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate
This step installs the side chain via Williamson ether synthesis.
Reagents:
-
Methyl 3-hydroxy-4-nitrobenzoate (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.5 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent:
-Dimethylformamide (DMF) or Acetonitrile ( )
Protocol:
-
Setup: Charge a round-bottom flask with Methyl 3-hydroxy-4-nitrobenzoate (e.g., 10.0 g, 50.7 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(14.0 g, 101.4 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. -
Alkylation: Add 1-bromo-2-methoxyethane (10.6 g, 7.2 mL, 76.0 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[3][4][5][6][7] The starting phenol (
) should disappear, yielding a less polar product ( ). -
Workup:
-
Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.[3]
-
Filtration: Filter the solid, wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Yield Expectations: 85–95%.
Data Summary:
| Parameter | Value |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85–88°C (Lit. range) |
| HPLC Purity | >98% (Area %) |
Step 2: Reduction to Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a viable alternative if halogenated impurities are present (not applicable here).
Reagents:
-
Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (from Step 1)
-
10% Palladium on Carbon (Pd/C) (5–10 wt% loading)
-
Hydrogen gas (
) (balloon or 1-3 bar) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Setup: In a hydrogenation vessel (or flask), dissolve the nitro intermediate (10.0 g) in MeOH (150 mL).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (0.5 g, 5 wt% relative to substrate). Caution: Do not add dry catalyst to solvent containing hydrogen; add to inerted solvent.
-
Hydrogenation: Purge the vessel with
(3x), then with (3x). Stir vigorously under atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours. -
Monitoring: Reaction is complete when the yellow color of the nitro compound fades to colorless/pale brown, and HPLC confirms consumption of starting material.
-
Workup:
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain the crude aniline.
-
-
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.
Data Summary:
| Parameter | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield | 90–95% |
| Mass Spec (
Process Workflow & Logic
Figure 2: Operational workflow for the two-step synthesis.
Quality Control & Troubleshooting
Analytical Parameters (Derived):
-
NMR (400 MHz,
):- 7.55 (dd, 1H, H-6), 7.45 (d, 1H, H-2), 6.68 (d, 1H, H-5).
-
4.20 (t, 2H,
), 4.15 (br s, 2H, ), 3.85 (s, 3H, ), 3.75 (t, 2H, ), 3.45 (s, 3H, ).
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation (hydrolysis of halide) | Ensure anhydrous conditions; increase alkyl halide equivalents to 1.5–2.0. |
| Impurity in Step 1 | Use | |
| Incomplete Reduction | Catalyst poisoning | Ensure sulfur-free reagents. Increase |
| Colored Product | Oxidation of aniline | Store under Nitrogen/Argon. Recrystallize with a pinch of sodium dithionite if needed. |
References
-
Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance." Cancer Discovery, 3(12), 1404-1415. (Describes the utility of the aniline intermediate in Rociletinib synthesis). Link
-
Bradbury, R. H., et al. (2005). "Optimization of a Series of Anilinoquinazoline Inhibitors of EGFR Tyrosine Kinase." Journal of Medicinal Chemistry, 48(3), 764-773. (General methodology for aniline synthesis from nitrobenzoates). Link
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Protocols for alkylation of hydroxy-nitrobenzoates). Link
-
BenchChem. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." (Analogous nitro-reduction protocols). Link
Sources
- 1. Methyl 3-hydroxy-4-nitrobenzoate | CAS 713-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Methyl 3-hydroxy-4-nitrobenzoate | CAS 713-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
Application Note: Protocol for Selective O-Alkylation of Methyl 4-Amino-3-Hydroxybenzoate
Introduction: The Strategic Importance of Alkylated Aminohydroxybenzoates
Methyl 4-amino-3-hydroxybenzoate is a bifunctional aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its derivatives, particularly the O-alkylated products (methyl 4-amino-3-alkoxybenzoates), are key intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals and biologically active compounds.
The primary challenge in the derivatization of this molecule is achieving regioselectivity. The presence of two nucleophilic sites—the C4 amino group (-NH₂) and the C3 hydroxyl group (-OH)—creates a competitive environment for alkylating agents. Direct alkylation can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired compound.[2][3] This guide provides a detailed, field-proven protocol for the selective O-alkylation of methyl 4-amino-3-hydroxybenzoate, focusing on the Williamson ether synthesis, and explains the critical parameters that govern its success.
Mechanistic Principles: Achieving Selective O-Alkylation
The selective alkylation of the hydroxyl group in the presence of the amino group hinges on modulating the relative nucleophilicity of the oxygen and nitrogen atoms.
-
Acidity and Nucleophilicity: The phenolic hydroxyl group is more acidic than the aromatic amino group. In the presence of a suitable base, the hydroxyl group is preferentially deprotonated to form a highly nucleophilic phenoxide ion. The amino group, being less acidic, remains largely protonated and thus less nucleophilic under these conditions.
-
The Role of the Base: The choice of base is paramount. A moderately weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is strong enough to deprotonate the phenolic hydroxyl but generally not strong enough to significantly deprotonate the aniline, thereby favoring O-alkylation.[4][5]
-
Hard and Soft Acid-Base (HSAB) Theory: The phenoxide oxygen is a "hard" nucleophile, while the amino nitrogen is a "soft" nucleophile. According to HSAB theory, hard nucleophiles react more readily with "hard" electrophiles. Alkyl halides (like methyl iodide or ethyl bromide) are typically considered borderline to soft electrophiles. However, the reaction conditions (polar aprotic solvent, base) strongly favor the formation of the phenoxide, making it the dominant nucleophile in the system.[6]
Direct N-alkylation is generally less favorable under these conditions but can be achieved using alternative methods like reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction.[3][7]
Comparative Analysis of Alkylation Conditions
The Williamson ether synthesis is the most common and effective method for this transformation.[8][9] The efficiency and selectivity are highly dependent on the choice of base, solvent, and alkylating agent.
| Base | Solvent | Alkylating Agent | Temperature | Key Advantages/Disadvantages | Reference |
| K₂CO₃ | Acetone, DMF | Alkyl Halide (e.g., R-Br, R-I) | Reflux | Cost-effective, good yields, standard conditions. Reaction can be slow. | [4] |
| Cs₂CO₃ | Acetonitrile, DMF | Alkyl Halide (e.g., R-Br, R-I) | Room Temp to 80 °C | Higher reactivity, often allows for milder conditions and shorter reaction times. More expensive. | [4][10] |
| NaHCO₃ | DMF | Benzyl Halide | 40 °C | Mild conditions, high regioselectivity demonstrated for similar systems. | [11] |
Detailed Experimental Protocol: Selective O-Alkylation
This protocol details a robust and reproducible method for the O-alkylation of methyl 4-amino-3-hydroxybenzoate using potassium carbonate as the base and methyl iodide as a representative alkylating agent.
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents |
| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 1.67 g | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 0.75 mL (1.70 g) | 1.2 |
| Acetone, anhydrous | C₃H₆O | 58.08 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Acetone is highly flammable; avoid open flames.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-amino-3-hydroxybenzoate (1.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Initiate Stirring: Begin stirring the suspension at room temperature.
-
Addition of Alkylating Agent: Add methyl iodide (0.75 mL, 12.0 mmol) to the suspension dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56-60°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., eluent system: 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI).
-
Workup - Concentration: Wash the filter cake with additional acetone (~20 mL). Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Workup - Extraction: Dissolve the crude residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-3-methoxybenzoate.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the selective O-alkylation of methyl 4-amino-3-hydroxybenzoate.
Product Characterization (Self-Validation)
To confirm the identity and purity of the final product, methyl 4-amino-3-methoxybenzoate, and to validate the regioselectivity of the synthesis, a combination of analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method to confirm O-alkylation over N-alkylation.[12]
-
Expected for O-Alkylation: A new singlet integrating to 3 protons will appear around 3.8-4.0 ppm, corresponding to the new methoxy (-OCH₃) group. The broad singlet for the amino (-NH₂) protons will remain, although its chemical shift may change slightly. The phenolic -OH peak will disappear.
-
Expected for N-Alkylation: The -NH₂ signal would be replaced by an -NH(CH₃) signal, and a new doublet (or singlet depending on conditions) for the N-methyl group would appear. The phenolic -OH peak would remain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show a new peak for the methoxy carbon at ~55-60 ppm.
-
MS (Mass Spectrometry): The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the alkylated product (for methylation: C₉H₁₁NO₃, MW = 181.19).
-
IR (Infrared Spectroscopy): The broad O-H stretching band of the starting phenol (around 3300-3400 cm⁻¹) will disappear. The characteristic N-H stretching bands of the primary amine (two sharp peaks around 3350-3450 cm⁻¹) will remain.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | Inactive base (absorbed moisture). Insufficient temperature. Impure starting material. | Use freshly dried, anhydrous K₂CO₃. Ensure the mixture is properly refluxing. Purify the starting material if necessary. |
| Mixture of O- and N-Alkylated Products | Base is too strong or reaction temperature is too high. | Switch to a milder base like NaHCO₃. Run the reaction at a lower temperature for a longer period. |
| Formation of Dialkylated Product | Excess alkylating agent used. Prolonged reaction time. | Use a smaller excess of the alkylating agent (e.g., 1.1 equivalents). Monitor the reaction carefully by TLC and stop it once the mono-alkylated product is maximized. |
| Difficult Purification | Products have similar polarity. | Optimize the eluent system for column chromatography. Consider derivatization of a small sample to aid in separation or characterization. |
References
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]
-
University of Illinois Urbana-Champaign. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation? Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Selective alkylation of aminophenols. Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]
-
National Institutes of Health. Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Available at: [Link]
-
National Institutes of Health. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Available at: [Link]
-
ResearchGate. How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Available at: [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]
-
National Institutes of Health. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available at: [Link]
Sources
- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
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- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde | MDPI [mdpi.com]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate to Aniline
Introduction & Mechanistic Rationale
The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in pharmaceutical development. When working with highly functionalized intermediates such as methyl 3-(2-methoxyethoxy)-4-nitrobenzoate , the primary synthetic challenge is achieving strict chemoselectivity. The substrate contains three distinct functional groups:
-
A reducible aromatic nitro group.
-
A methyl ester moiety.
-
An aliphatic ether linkage (2-methoxyethoxy).
To successfully yield methyl 4-amino-3-(2-methoxyethoxy)benzoate , the reduction protocol must selectively target the nitro group without inducing ester hydrolysis, transesterification, or reductive cleavage of the ether[1].
Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is the industry-standard methodology for this transformation. It offers an exceptionally clean reaction profile, high atom economy, and complete tolerance toward both ester and ether functionalities under mild conditions[2]. The reduction proceeds via a stepwise Haber mechanism on the palladium surface, sequentially converting the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline.
Reaction Pathway Visualization
Figure 1: Stepwise mechanistic pathway of palladium-catalyzed nitroarene reduction to aniline.
Experimental Protocols
To accommodate different laboratory capabilities, two self-validating methodologies are provided: a scalable direct hydrogenation protocol and a specialized transfer hydrogenation alternative.
Protocol A: Scalable Catalytic Hydrogenation (H₂ Gas)
This is the preferred method for multigram to kilogram scale-up, offering the cleanest impurity profile.
-
Vessel Preparation: Charge a heavy-walled hydrogenation vessel (e.g., Parr reactor) with methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (1.0 equiv).
-
Solvent Addition: Suspend the substrate in HPLC-grade Methanol (10 mL/g of substrate).
-
Causality Insight: Methanol is specifically selected to match the methyl ester of the substrate. This eliminates the thermodynamic driving force for transesterification side-reactions that would occur if ethanol or isopropanol were utilized.
-
-
Catalyst Loading: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (5–10 wt% relative to the substrate).
-
Causality Insight: Dry Pd/C is highly pyrophoric. Adding it under an inert nitrogen blanket prevents the spontaneous ignition of methanol vapors catalyzed by the active palladium surface.
-
-
Atmospheric Purging: Seal the vessel. Perform three cycles of vacuum evacuation followed by Nitrogen backfilling, then three cycles of vacuum followed by Hydrogen gas backfilling.
-
Causality Insight: Rigorous deoxygenation is mandatory to prevent explosive H₂/O₂ mixtures and to protect the palladium catalyst from oxidative deactivation.
-
-
Reaction Execution: Pressurize the vessel with H₂ (30–40 psi) and stir vigorously at 20–25 °C.
-
Causality Insight: Nitro reduction is highly exothermic (
kcal/mol). Vigorous stirring overcomes gas-liquid-solid mass transfer limitations, while maintaining the temperature below 30 °C prevents thermal runaway and potential over-reduction.
-
-
Workup & Isolation: Once hydrogen uptake ceases, purge the system thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite, washing with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure aniline product.
Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
This method is ideal for rapid, lab-scale synthesis where pressurized hydrogen infrastructure is unavailable[3].
-
Preparation: Dissolve the nitro substrate (1.0 equiv) in Methanol (15 mL/g) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add 10% Pd/C (10 wt%) under a Nitrogen atmosphere.
-
Hydrogen Donor Addition: Slowly add Ammonium Formate (4.0–5.0 equiv) in small portions to the stirring mixture.
-
Causality Insight: Ammonium formate acts as a stable, solid hydrogen donor. Upon contact with the Pd/C surface, it decomposes in situ into ammonia, carbon dioxide, and hydrogen gas, driving the reduction forward without external gas pressure[3].
-
-
Thermal Activation: Heat the reaction mixture to 50 °C for 1–2 hours.
-
Causality Insight: Elevated temperature provides the necessary activation energy to accelerate the decomposition of the formate salt, ensuring complete conversion.
-
-
Workup: Cool to room temperature, filter through Celite, and evaporate the methanol. Partition the residue between Ethyl Acetate and Water to remove residual ammonium salts, dry the organic layer over Na₂SO₄, and concentrate.
Quantitative Data & Method Comparison
| Parameter | Protocol A: Direct Hydrogenation | Protocol B: Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas (30-40 psi) | Ammonium Formate (Solid) |
| Catalyst Loading | 5 – 10 wt% (10% Pd/C) | 10 wt% (10% Pd/C) |
| Optimal Solvent | Methanol | Methanol |
| Operating Temperature | 20 – 25 °C (Exotherm control required) | 50 – 60 °C (Mild heating required) |
| Typical Reaction Time | 2 – 4 hours | 1 – 2 hours |
| Scalability | Excellent (Kilogram to Pilot scale) | Moderate (Gram scale) |
| Primary Advantage | Zero salt byproducts; easiest isolation | Bypasses the need for pressurized H₂ |
In-Process Control (IPC) & Self-Validating Quality Metrics
To ensure the trustworthiness of the protocol, the system is designed to be self-validating. The reaction is deemed successful and complete only when the following analytical metrics are met:
-
Physical Completion Metric: In Protocol A, the reaction is complete when the volumetric uptake of hydrogen gas completely ceases and the system pressure stabilizes.
-
Chromatographic Shift (TLC): The starting material (methyl 3-(2-methoxyethoxy)-4-nitrobenzoate) is strongly UV-active and elutes with a high
(e.g., ~0.6 in 1:1 Hexanes/Ethyl Acetate). The resulting aniline product exhibits a significantly lower (e.g., ~0.3). This drastic shift is caused by the increased polarity and strong hydrogen-bonding capabilities of the newly formed primary amine interacting with the silica stationary phase. -
Mass Spectrometry (LC-MS): High-resolution mass spectrometry will validate the exact structural conversion. The starting nitro compound exhibits a mass of
. Complete reduction is confirmed by the total disappearance of this peak and the emergence of the aniline product mass at .
References[3] Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved fromhttps://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm[2] Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved fromhttps://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Index.htm[1] Lipshutz, B. H., et al. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. National Institutes of Health (NIH) / PMC. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC4104033/
Sources
Topic: Methyl 4-amino-3-(2-methoxyethoxy)benzoate in Kinase Inhibitor Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2][3] Methyl 4-amino-3-(2-methoxyethoxy)benzoate has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifunctional architecture—a nucleophilic primary amine, a modifiable methyl ester, and a solubility-enhancing methoxyethoxy group—provides a robust scaffold for constructing potent and selective kinase inhibitors. This guide provides an in-depth analysis of this reagent's properties, detailed protocols for its application in key synthetic transformations, and insights into its strategic role in the design of targeted therapeutics.
Introduction to the Building Block: A Strategic Asset
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a substituted aniline derivative designed for utility in medicinal chemistry. Understanding its constituent parts is key to appreciating its function.
-
The Aromatic Core: The substituted benzene ring serves as a rigid scaffold, providing a stable platform to orient other functional groups precisely within the complex three-dimensional space of a kinase's ATP-binding pocket.[4][5]
-
The Primary Amine (-NH₂): This is the primary reactive handle. As a potent nucleophile, it is ideal for forming stable amide or sulfonamide linkages, which are common structural motifs in kinase inhibitors responsible for interacting with the hinge region of the kinase.[6]
-
The Methoxyethoxy Side Chain (-OCH₂CH₂OCH₃): This feature is critical for modulating the physicochemical properties of the final compound. The ether linkages can act as hydrogen bond acceptors, significantly improving aqueous solubility—a crucial parameter for drug bioavailability. This flexible chain can also adopt specific conformations to access and interact with hydrophilic pockets within the target protein, enhancing binding affinity and selectivity.
-
The Methyl Ester (-COOCH₃): This group offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, enabling further amide bond formation to build more complex molecules. Alternatively, it can remain as an ester in the final drug, where it may form key interactions with the kinase active site.
Physicochemical Properties
A summary of the key properties of the hydrochloride salt of the title compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆ClNO₄ | |
| Molecular Weight | 261.71 g/mol | |
| CAS Number | 2060031-54-9 | |
| Physical Form | Powder | |
| InChIKey | GTFXSDRIFGSZGU-UHFFFAOYSA-N |
Core Synthetic Applications & Protocols
The primary utility of methyl 4-amino-3-(2-methoxyethoxy)benzoate lies in its role as a nucleophile in coupling reactions, most commonly to form a critical amide bond. The following protocols detail the foundational steps for integrating this building block into a kinase inhibitor scaffold.
Logical Workflow for Kinase Inhibitor Synthesis
The diagram below illustrates a common synthetic sequence starting with methyl 4-amino-3-(2-methoxyethoxy)benzoate. This workflow involves an initial N-acylation to form a stable amide intermediate, followed by an optional ester hydrolysis to enable further elaboration.
Sources
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- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of EGFR Inhibitor Intermediates via Methoxyethoxy Benzoates
Executive Summary & Mechanistic Rationale
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, are cornerstone therapeutics for non-small cell lung cancer (NSCLC) and pancreatic cancer[1]. The defining structural feature of Erlotinib is its 6,7-bis(2-methoxyethoxy)quinazolin-4-amine core. The dual methoxyethoxy side chains are not merely passive structural elements; they dramatically enhance aqueous solubility and form critical van der Waals interactions with the solvent-exposed region of the EGFR ATP-binding pocket, optimizing the drug's [2].
The most efficient and convergent synthetic route to this core relies on the sequential functionalization of [3]. This starting material provides a pre-functionalized aromatic scaffold. The ethyl ester serves a dual purpose: it protects the carboxylic acid from unwanted side reactions during early-stage alkylation and acts as an excellent leaving group during the high-temperature quinazolinone [4].
Synthetic Workflow
Fig 1: Step-by-step synthetic pathway from ethyl 3,4-dihydroxybenzoate to the quinazolinone core.
Experimental Protocols & Causality
Protocol 1: O-Alkylation (Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate)
-
Reagents : Ethyl 3,4-dihydroxybenzoate (1.0 eq), 1-bromo-2-methoxyethane (2.5 eq), K₂CO₃ (2.5 eq), DMF[3].
-
Procedure : Suspend ethyl 3,4-dihydroxybenzoate and K₂CO₃ in DMF. Stir at 100 °C for 1 h. Cool to 50 °C, add 1-bromo-2-methoxyethane, and heat at 80 °C for 2 h[2]. Filter the inorganic salts, wash with ethyl acetate, and concentrate the organic layer under reduced pressure.
-
Causality : K₂CO₃ is chosen as a mild base because it selectively deprotonates the phenolic hydroxyls (pKa ~9-10) without hydrolyzing the ethyl ester. DMF provides a polar aprotic environment that poorly solvates the phenoxide anion, significantly accelerating the S_N2 displacement of the [2].
-
Self-Validation : Monitor by HPLC. The reaction is complete when the starting material peak (<1%) is replaced by a less polar product peak. Expected ¹H-NMR (CDCl₃) shows distinct ether multiplets at δ 3.80 and 4.20 ppm[2].
Protocol 2: Regioselective Nitration (Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate)
-
Reagents : HNO₃ (65%), Glacial Acetic Acid[5].
-
Procedure : Dissolve the alkylated intermediate in glacial acetic acid. Cool to 0–5 °C. Add 65% nitric acid dropwise. Stir at 0–5 °C for 30 min, then warm to room temperature for 24 h[4]. Pour over ice-water and extract with ethyl acetate.
-
Causality : The two methoxyethoxy groups are strongly electron-donating (ortho/para directing), while the ester is meta-directing. The position para to the C-4 ether and meta to the ester is the most sterically and electronically favored for electrophilic aromatic substitution. Strict temperature control (0–5 °C during addition) is critical to prevent over-nitration and oxidative cleavage of the [4].
-
Self-Validation : TLC (Hexane/EtOAc) will show a distinct yellow spot. ¹H-NMR will show a downfield shift of the aromatic proton adjacent to the nitro group (δ ~7.66 ppm)[2].
Protocol 3: Catalytic Reduction (Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate)
-
Reagents : H₂ gas, Pd/C (10%) or PtO₂, Methanol[6].
-
Procedure : Dissolve the nitrobenzoate in methanol. Add 10% Pd/C (Alternatively, use ammonium formate for transfer hydrogenation)[1]. Stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate[4].
-
Causality : Heterogeneous catalytic hydrogenation selectively reduces the nitro group to a primary amine without reducing the aromatic ring or hydrolyzing the ester[6]. Transfer hydrogenation using ammonium formate provides a safer alternative to combustible [1].
-
Self-Validation : The disappearance of the yellow color indicates the reduction of the nitro group. ¹H-NMR will reveal a broad D₂O-exchangeable singlet around δ 5.25 ppm, corresponding to the newly formed -NH₂ group[4].
Protocol 4: Cyclization (Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one)
-
Reagents : Formamide[4].
-
Procedure : Suspend the amino-ester intermediate in formamide. Heat to 165–170 °C under N₂ for 12 h[4]. Cool the mixture, triturate the sticky precipitate with diethyl ether, and filter.
-
Causality : Formamide acts as both the high-boiling solvent and the C1/N synthon. The primary amine attacks the formamide carbonyl, followed by intramolecular cyclization that displaces the ethyl ester (releasing ethanol) to form the thermodynamically stable [6].
-
Self-Validation : HPLC will indicate the absence of the starting material. The product precipitates upon cooling and ether trituration, providing a self-purifying step[4].
Quantitative Data & Reaction Optimization
| Reaction Step | Starting Material | Key Reagents | Temp / Time | Expected Yield | Self-Validating Marker |
| 1. O-Alkylation | Ethyl 3,4-dihydroxybenzoate | 1-bromo-2-methoxyethane, K₂CO₃ | 80-100 °C, 3 h | >90% | ¹H-NMR: δ 3.80, 4.20 (ether CH₂) |
| 2. Nitration | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | HNO₃ (65%), AcOH | 0–5 °C to RT, 24 h | 75-92% | ¹H-NMR: δ ~7.66 (Ar-H adjacent to NO₂) |
| 3. Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | H₂, Pd/C (10%), MeOH | RT, 1-2 h | 88-99% | ¹H-NMR: δ ~5.25 (broad s, NH₂) |
| 4. Cyclization | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 165-170 °C, 12 h | ~85% | HPLC: <1% SM, product precipitates |
References
-
Ta Van Ðai, Le Tat Thanh, Pham Quoc Long, Tran Thi Thu Thuy. "PREPARATION OF ERLOTINIB HYDROCHLORIDE." Vietnam Journal of Science and Technology, 53(6), 789-795 (2015). URL:[Link]
-
Knesl, P., Röseling, D., & Jordis, U. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 11(4), 286-297 (2006). URL:[Link]
- "WO 2007/138613 A2 - A process for synthesis of[6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." Google Patents.
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- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
Application Note: Optimized Reaction Conditions for the Coupling of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Executive Summary
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a highly valuable, yet synthetically challenging, aniline building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and PROTAC degraders. The presence of a para-substituted methyl ester significantly withdraws electron density from the amine via resonance, rendering it a deactivated, non-nucleophilic aniline . Furthermore, the ortho-alkoxy group (2-methoxyethoxy) introduces steric hindrance around the reaction center.
This application note provides field-proven, self-validating protocols for the two most critical transformations of this intermediate: Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling . By leveraging specific coupling reagents (T3P, HATU) and bulky biarylphosphine ligands (BrettPhos), researchers can overcome the inherent electronic deactivation of the substrate to achieve high-yielding, scalable couplings.
Mechanistic Rationale & Substrate Profiling
To successfully couple methyl 4-amino-3-(2-methoxyethoxy)benzoate, the reaction conditions must be tailored to overcome its poor nucleophilicity.
Amide Bond Formation
Standard carbodiimide coupling agents (e.g., EDC/HOBt or DCC) often fail or require excessive heating when applied to deactivated anilines, leading to epimerization of the carboxylic acid partner or the formation of unreactive urea byproducts. The Solution: The use of Propylphosphonic anhydride (T3P) in combination with pyridine or N,N-diisopropylethylamine (DIPEA) provides a superior thermodynamic driving force. T3P forms a highly reactive mixed anhydride intermediate that is highly susceptible to attack even by weak nucleophiles. Furthermore, T3P generates exclusively water-soluble byproducts, streamlining downstream purification [1]. Alternatively, uronium salts like HATU can be utilized for milligram-scale discovery chemistry due to the extreme reactivity of the resulting At-ester [2].
Buchwald-Hartwig Amination
In palladium-catalyzed C-N cross-coupling, electron-deficient anilines struggle to coordinate to the Pd(II) center during the amine-binding step, often leading to catalyst resting states or off-cycle Pd-bis(aniline) dead-end complexes. The Solution: Utilizing BrettPhos or RuPhos ligands is mandatory. The extreme steric bulk of the dialkylbiaryl phosphine ligand prevents the coordination of a second aniline molecule, while its electron-rich nature accelerates the oxidative addition of the aryl halide. The steric pressure exerted by the ligand's "wingtips" physically forces the otherwise slow reductive elimination step, expelling the desired diarylamine product [3].
Fig 1. Divergent coupling pathways for methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Reaction Optimization Data
Table 1: Reagent Selection for Amide Coupling
Conditions: 1.0 eq Aniline, 1.2 eq Acid, 3.0 eq Base, 0.5 M concentration.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Mechanistic Advantage |
| T3P (50% in EtOAc) | Pyridine | EtOAc / DMF | 60 - 80 | 12 - 16 | 75 - 90% | Highly scalable; zero epimerization; water-soluble byproducts. |
| HATU | DIPEA | DMF / NMP | 40 - 60 | 4 - 8 | 80 - 95% | Extremely fast kinetics; ideal for discovery-scale screening. |
| EDC / HOBt | Et₃N | DCM | 25 - 40 | 24 - 48 | < 30% | Insufficient activation for deactivated anilines; high urea byproduct. |
| Acid Chloride | Pyridine | DCM | 0 to 25 | 2 - 4 | 85 - 95% | Excellent yield, but requires stable, non-complex acid partners. |
Table 2: Ligand Screening for Buchwald-Hartwig Amination
Conditions: 1.0 eq Ar-Br, 1.1 eq Aniline, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 1.5 eq NaOtBu, Toluene, 100 °C.
| Ligand | Catalyst Precursor | Conversion (LC-MS) | Primary Failure Mode (if any) |
| BrettPhos | Pd₂(dba)₃ | > 95% | None. Optimal steric bulk forces reductive elimination. |
| RuPhos | Pd₂(dba)₃ | 85% | Slight formation of hydrodehalogenation byproduct. |
| XantPhos | Pd(OAc)₂ | < 20% | Catalyst poisoning by off-cycle Pd-bis(aniline) complexes. |
| BINAP | Pd₂(dba)₃ | < 5% | Insufficient electron density to drive oxidative addition. |
Standard Operating Procedures (SOPs)
Protocol A: Amide Coupling via T3P Activation
Self-Validating System: The reaction progress can be visually monitored. The initial mixture is typically a clear solution. As the reaction proceeds, the formation of pyridinium salts may cause a slight turbidity, and LC-MS will show the disappearance of the highly UV-active aniline peak.
-
Charge Reactor: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.20 mmol, 1.2 eq) and methyl 4-amino-3-(2-methoxyethoxy)benzoate (1.00 mmol, 1.0 eq).
-
Solvent & Base: Dissolve the solids in anhydrous EtOAc (4.0 mL). Add Pyridine (3.00 mmol, 3.0 eq). Stir at room temperature for 5 minutes.
-
Activation: Dropwise, add T3P (50% wt. solution in EtOAc, 1.50 mmol, 1.5 eq) via syringe. Caution: Mild exotherm may occur.
-
Heating: Attach a reflux condenser and heat the reaction block to 70 °C. Stir vigorously for 12–16 hours.
-
In-Process Control (IPC): Sample 5 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup when aniline conversion is >95%.
-
Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
Protocol B: Buchwald-Hartwig C-N Cross-Coupling via BrettPhos
Self-Validating System: The active Pd(0)-BrettPhos complex exhibits a distinct deep red/burgundy color in solution. If the solution turns black and precipitates Pd-black, the catalyst has decomposed (usually due to oxygen ingress or wet solvent).
-
Glovebox / Schlenk Setup: In an inert atmosphere (Argon or Nitrogen), charge a 20 mL reaction vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.50 mmol, 1.5 eq).
-
Substrate Addition: Add the aryl halide (1.00 mmol, 1.0 eq) and methyl 4-amino-3-(2-methoxyethoxy)benzoate (1.10 mmol, 1.1 eq).
-
Solvent: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a Teflon-lined crimp cap.
-
Reaction: Remove from the glovebox and heat the vial in an oil bath or heating block at 100 °C for 16 hours.
-
Workup: Cool to room temperature. The mixture should be a dark, heterogeneous suspension. Dilute with DCM (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and Pd-black.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the diarylamine.
Fig 2. Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination.
Troubleshooting & Analytical Validation
-
Incomplete Amide Coupling (Stalled at 50%): Deactivated anilines can stall if the mixed anhydride hydrolyzes due to trace water. Action: Ensure rigorous anhydrous conditions. If stalled, spike the reaction with an additional 0.5 eq of T3P and 1.0 eq of Pyridine.
-
Ester Hydrolysis Side-Reaction: The methyl ester on the aniline is generally stable to T3P/Pyridine. However, in the Buchwald-Hartwig coupling, the use of strong bases (NaOtBu) can occasionally cause transesterification or trace hydrolysis if water is present. Action: Switch to a milder, non-nucleophilic base such as LiHMDS or Cs₂CO₃ if ester degradation is observed via LC-MS[3].
-
Regioselectivity Concerns: The 2-methoxyethoxy group does not interfere chemically but provides a distinct NMR signature. In ¹H NMR, the triplet-like multiplets at ~4.2 ppm and ~3.8 ppm (O-CH₂-CH₂-O) serve as excellent diagnostic peaks to confirm the structural integrity of the aniline moiety post-coupling.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Available at:[Link]
-
Theodorou, V., et al. (2014). Deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC. Available at:[Link]
Application Note: A Strategic Approach to the Synthesis of Novel Quinazoline Derivatives from Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Abstract
This technical guide provides a comprehensive, research-level protocol for the synthesis of a novel quinazolin-4(3H)-one derivative starting from methyl 4-amino-3-(2-methoxyethoxy)benzoate. Quinazolines are a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] This document outlines a robust, two-step synthetic strategy adaptable for drug discovery and development professionals. The protocol is grounded in established chemical principles, such as the Niementowski quinazoline synthesis, and provides detailed, step-by-step instructions, causality behind experimental choices, and in-process validation checkpoints.[5]
Introduction and Rationale
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][6] Many FDA-approved drugs, such as the anticancer agent erlotinib, feature this core structure, highlighting its therapeutic importance.[1][6]
The starting material, methyl 4-amino-3-(2-methoxyethoxy)benzoate, offers a unique platform for generating novel quinazoline analogues. The key reactive handles are the nucleophilic amino group and the ester, which are essential for the construction of the pyrimidine ring. The 2-methoxyethoxy substituent at the 3-position is of particular interest as it can enhance aqueous solubility and modulate the pharmacokinetic profile of the final compound, a critical consideration in modern drug design.
This application note details a reliable and well-precedented synthetic approach: the acylation of the starting anthranilate followed by a thermally-induced cyclization to yield the target 6-(2-methoxyethoxy)quinazolin-4(3H)-one. This method is an adaptation of classic quinazolinone syntheses, such as the Niementowski reaction, which traditionally involves the condensation of anthranilic acids with amides at high temperatures.[5][6][7]
Overall Synthetic Workflow
The proposed synthesis is a two-step process designed for efficiency and high yield. The workflow begins with the formylation of the starting anthranilate ester to generate an amide intermediate. This intermediate is then subjected to a cyclization reaction to form the final quinazolinone product.
Caption: High-level workflow for the synthesis and validation of the target quinazolinone.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of Intermediate - Methyl 4-formamido-3-(2-methoxyethoxy)benzoate (2)
Rationale: This step introduces the N-formyl group necessary for the subsequent cyclization. Formic acid serves as an efficient and readily available formylating agent for anilines. The reaction is typically clean and proceeds in high yield.
-
Reagents and Materials:
-
Methyl 4-amino-3-(2-methoxyethoxy)benzoate (1)
-
Formic acid (≥95%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a 100 mL round-bottom flask, add methyl 4-amino-3-(2-methoxyethoxy)benzoate (1.0 eq).
-
Add formic acid (5.0 eq) to the flask.
-
Attach a reflux condenser and heat the mixture to 100 °C with stirring for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (100 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum to yield methyl 4-formamido-3-(2-methoxyethoxy)benzoate (2). The product can be used in the next step without further purification if TLC shows high purity.
-
Part 2: Synthesis of 6-(2-methoxyethoxy)quinazolin-4(3H)-one (3)
Rationale: This is the key ring-forming step. The reaction is a cyclocondensation analogous to the Niementowski synthesis.[5] Formamide acts as both a solvent and a source of ammonia for the formation of the N3-H of the quinazolinone ring. High temperature is required to drive the intramolecular cyclization and dehydration.[5][7]
-
Reagents and Materials:
-
Methyl 4-formamido-3-(2-methoxyethoxy)benzoate (2)
-
Formamide
-
Methanol or Ethanol for recrystallization
-
High-temperature reaction vessel, sand bath or heating mantle
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the intermediate (2) (1.0 eq) and formamide (10.0 eq).
-
Heat the mixture to 150-160 °C and maintain this temperature for 8-10 hours.[8] The reaction should be monitored for the evolution of gas (methanol).
-
In-Process Check: Monitor the reaction by TLC (e.g., 9:1 dichloromethane/methanol). The disappearance of the intermediate (2) indicates the reaction is nearing completion.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Add cold water to the flask and stir to break up the solid mass.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from methanol or ethanol to obtain pure 6-(2-methoxyethoxy)quinazolin-4(3H)-one (3) as a crystalline solid.
-
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed by rigorous analytical methods. The following table summarizes the expected data for the final product.
| Parameter | Expected Value/Method | Purpose |
| Appearance | White to off-white crystalline solid | Initial quality assessment |
| Yield | 60-80% (over two steps) | Reaction efficiency |
| Melting Point | To be determined | Purity indicator |
| ¹H NMR | (DMSO-d₆, 400 MHz) | Structural confirmation |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | Structural confirmation |
| LC-MS | Purity >95%, [M+H]⁺ ion | Purity assessment and molecular weight confirmation |
| HRMS | Calculated vs. Found mass | Exact molecular formula confirmation |
Mechanistic Insights
The core of this synthesis is the cyclization of the N-acylanthranilate intermediate. The mechanism is believed to proceed via a nucleophilic attack followed by cyclodehydration.
Caption: Proposed mechanism for the formation of the quinazolinone ring from the ester intermediate.
Troubleshooting and Expert Recommendations
-
Low Yield in Step 1: If formylation is incomplete, increase the reaction time or temperature slightly. Ensure the formic acid is of high purity.
-
Low Yield in Step 2: The cyclization step is sensitive to temperature. Ensure the reaction is maintained at 150-160 °C. Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in an incomplete reaction.[5] Using microwave irradiation can be an alternative to conventional heating, often reducing reaction times and improving yields.[7]
-
Purification Challenges: If the final product is difficult to recrystallize due to impurities, column chromatography on silica gel (using a dichloromethane/methanol gradient) is a reliable alternative.
-
Alternative Reagents: For the cyclization step, other catalysts like copper(II) acetate have been reported to facilitate the reaction under milder conditions, potentially improving yields and purity.[9]
This protocol provides a solid foundation for the synthesis of novel 6-substituted quinazolin-4(3H)-ones. By leveraging established chemical principles and providing clear, actionable steps, researchers can efficiently generate new chemical entities for evaluation in drug discovery programs.
References
- Niementowski quinazoline synthesis. (n.d.). Google Arts & Culture.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.
-
Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 23(7), 3505-3525.
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
Niementowski quinoline synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Retrieved March 7, 2026, from [Link]
- The Medicinal Functionality of Quinazolines. (2022).
-
Synthesis of quinazoline‐4‐one derivatives (7 a‐e). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Al-Masoudi, N. A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(12), 2033.
- Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (n.d.). International Journal of Advanced Research, 11(11), 546-553.
- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69.
- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. grokipedia.com [grokipedia.com]
- 6. actascientific.com [actascientific.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. devos.uz [devos.uz]
Strategic Functionalization of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate for Accelerated Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol Guide:
This guide provides a detailed framework for the chemical modification of methyl 4-amino-3-(2-methoxyethoxy)benzoate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following protocols and insights are curated to empower researchers in drug discovery to efficiently navigate the synthesis of compound libraries for robust SAR exploration.
Introduction: The Strategic Value of the 4-Amino-3-alkoxybenzoate Scaffold
The 4-amino-3-alkoxybenzoate scaffold is a privileged motif in modern drug discovery, frequently appearing in the core structure of numerous kinase inhibitors and other targeted therapeutics. Its utility stems from several key features: the aniline nitrogen provides a versatile handle for a wide range of chemical transformations, the ester functionality can be readily modified or hydrolyzed to the corresponding carboxylic acid for further derivatization, and the alkoxy side chain can be tailored to modulate physicochemical properties such as solubility and metabolic stability.
Methyl 4-amino-3-(2-methoxyethoxy)benzoate, in particular, has emerged as a valuable starting material. The 2-methoxyethoxy group at the 3-position can enhance aqueous solubility and introduce a favorable vector for interaction with biological targets. This application note will detail robust and reproducible protocols for the strategic functionalization of this scaffold, enabling the systematic exploration of chemical space and the generation of meaningful SAR data.
Part 1: Core Functionalization Strategies at the 4-Amino Position
The primary amino group of methyl 4-amino-3-(2-methoxyethoxy)benzoate is the most common site for chemical modification, allowing for the introduction of a wide array of substituents to probe interactions with target proteins. The following sections detail key functionalization reactions with mechanistic insights and step-by-step protocols.
N-Acylation and N-Sulfonylation: Probing the Amide and Sulfonamide Space
The formation of amide and sulfonamide bonds at the 4-amino position is a cornerstone of SAR studies. These modifications allow for the introduction of a diverse range of functionalities that can modulate hydrogen bonding patterns, steric bulk, and electronic properties.
Scientific Rationale: The resulting amide and sulfonamide groups are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding as both donors and acceptors. By varying the acyl or sulfonyl chloride, researchers can systematically explore the impact of different substituents on biological activity.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Detailed Protocol: N-Acylation with an Acyl Chloride
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add methyl 4-amino-3-(2-methoxyethoxy)benzoate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of aniline).
-
Add pyridine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirring aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Scientist's Notes:
-
Choice of Base: Pyridine is a commonly used base to neutralize the HCl byproduct generated during the reaction. Other non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) can also be employed.
-
Anhydrous Conditions: The use of anhydrous solvent is recommended as acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.
-
Temperature Control: The dropwise addition of the acyl chloride at 0 °C is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Alternative Acylating Agents: Acid anhydrides can also be used as acylating agents, often with similar reaction conditions. Carboxylic acids can be coupled directly using peptide coupling reagents (e.g., HATU, HOBt/EDC), which can be advantageous when the corresponding acyl chloride is not commercially available or is unstable.
Buchwald-Hartwig Amination: Accessing N-Aryl and N-Heteroaryl Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives, which are key structural motifs in many kinase inhibitors.
Scientific Rationale: This reaction provides access to a vast chemical space that is not readily accessible through classical methods. By varying the aryl or heteroaryl halide coupling partner, researchers can systematically investigate the influence of diverse aromatic systems on target engagement and selectivity.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium t-butoxide, 1.4 eq).
-
Add methyl 4-amino-3-(2-methoxyethoxy)benzoate (1.2 eq) and the aryl or heteroaryl halide (1.0 eq).
-
-
Reaction:
-
Seal the flask, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Scientist's Notes:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon).
-
Choice of Catalyst System: The choice of palladium source, ligand, and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are commonly used.
-
Substrate Scope: Aryl bromides and iodides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, more active catalyst systems and higher reaction temperatures may be necessary.
Part 2: Modification of the Ester Functionality
While functionalization at the 4-amino position is the most common strategy, modification of the methyl ester provides an alternative handle for derivatization.
Saponification to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid opens up a new avenue for SAR studies, primarily through the formation of amide bonds with a diverse range of amines.
Scientific Rationale: The resulting benzoic acid derivative can serve as a key intermediate for the synthesis of a new library of compounds. The carboxylic acid can be coupled with various amines using standard peptide coupling conditions, allowing for the exploration of interactions in a different region of the target's binding pocket.
Experimental Workflow: Saponification
Caption: General workflow for the saponification of the methyl ester.
Detailed Protocol: Saponification
-
Reaction Setup:
-
Dissolve the functionalized methyl 4-amino-3-(2-methoxyethoxy)benzoate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Carefully acidify the solution to pH ~2 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.
-
Scientist's Notes:
-
Choice of Base: Lithium hydroxide is often preferred for its high reactivity and the good solubility of its salts. Sodium hydroxide or potassium hydroxide can also be used.
-
Acidification: The acidification step should be performed carefully at 0 °C to avoid any unwanted side reactions. The product will precipitate out of the aqueous solution upon protonation.
-
Further Derivatization: The resulting carboxylic acid can be directly used in amide coupling reactions with a wide variety of amines using standard coupling reagents such as HATU, HBTU, or EDC/HOBt.
Part 3: Data Summary and Strategic Considerations
The following table summarizes the key functionalization strategies for methyl 4-amino-3-(2-methoxyethoxy)benzoate, providing a quick reference for planning SAR studies.
| Functionalization Strategy | Reaction Type | Key Reagents | Typical Conditions | Product Class | SAR Application |
| N-Functionalization | N-Acylation | Acyl Chloride, Pyridine | DCM, 0 °C to rt | Amide | Probing H-bond interactions, steric effects |
| N-Sulfonylation | Sulfonyl Chloride, Pyridine | DCM, 0 °C to rt | Sulfonamide | Introducing acidic H-bond donors, altering electronics | |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene, 80-110 °C | N-Aryl/N-Heteroaryl Amine | Exploring diverse aromatic interactions | |
| Ester Modification | Saponification | LiOH | THF/H₂O, rt | Carboxylic Acid | Enabling further amide bond formation |
Strategic Workflow for SAR Library Synthesis
Caption: Strategic workflow for generating a diverse compound library.
Conclusion
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a highly valuable and versatile starting material for the generation of compound libraries for SAR studies. The protocols detailed in this application note provide a robust foundation for the systematic functionalization of this scaffold at both the 4-amino and the ester positions. By employing these strategies, researchers can efficiently explore a broad chemical space, leading to the identification of novel compounds with improved biological activity and drug-like properties.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
LibreTexts. (2022). Chemistry of Esters. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate
Welcome to the technical support center for the synthesis of methyl 4-amino-3-(2-methoxyethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of this key chemical intermediate.
Overview of the Synthetic Pathway
The synthesis of methyl 4-amino-3-(2-methoxyethoxy)benzoate is typically achieved through a robust, three-step sequence starting from the commercially available methyl 4-hydroxybenzoate. The sequence involves:
-
Electrophilic Aromatic Nitration: Introduction of a nitro group ortho to the hydroxyl group.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group.
-
Nitro Group Reduction: Conversion of the nitro group to the target primary amine.
Each step presents unique challenges and opportunities for optimization. Understanding the causality behind each experimental choice is critical for success.
Troubleshooting Guides & FAQs by Synthetic Step
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Step 1: Nitration of Methyl 4-hydroxybenzoate
Q: My nitration reaction resulted in a low yield and a mixture of isomers. What is the primary cause and how can I improve regioselectivity?
A: This is a classic issue in electrophilic aromatic substitution. The hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the starting material have competing directing effects. The -OH group is a strongly activating ortho, para-director, while the -COOCH₃ group is a deactivating meta-director.
-
Causality: The desired product requires nitration ortho to the powerful -OH director and meta to the -COOCH₃ director. However, side products like the 2-nitro isomer can form. The primary cause of low yield and poor selectivity is often elevated reaction temperature. Nitration is a highly exothermic reaction, and temperatures above 15°C can lead to the formation of dinitrated byproducts and oxidative decomposition of the phenol ring.[1][2]
-
Solution & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature below 15°C, ideally between 0-5°C, using an ice-salt bath. Add the nitrating agent (a pre-mixed solution of HNO₃ in H₂SO₄) dropwise to the substrate solution to control the exotherm.[1]
-
Order of Addition: Slowly add the nitrating mixture to the solution of methyl 4-hydroxybenzoate in sulfuric acid. This ensures that the nitronium ion (NO₂⁺) is generated in the presence of the substrate, minimizing side reactions.
-
Minimize Water Content: Water can retard the reaction by interfering with the formation of the nitronium ion.[1] Use concentrated acids to ensure an anhydrous environment.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | < 15°C | 0-5°C | Minimizes dinitration and oxidation.[1] |
| Reagent Addition | Rapid addition | Slow, dropwise addition | Controls exothermicity. |
| Acid Purity | Standard grade | Concentrated/Fuming | Reduces water content, increasing nitronium ion formation.[1] |
Step 2: Williamson Ether Synthesis
Q: The etherification reaction is sluggish and does not go to completion, leaving unreacted starting material. How can I drive this Sₙ2 reaction forward?
A: Incomplete reaction is a frequent problem in Williamson ether synthesis, typically stemming from insufficient nucleophilicity of the phenoxide, a poor leaving group, or suboptimal reaction conditions.[3][4]
-
Causality: The reaction requires the deprotonation of the phenol to form a potent nucleophile (phenoxide), which then attacks the alkyl halide in an Sₙ2 fashion.[4] If the base is too weak, the phenol is not fully deprotonated, leading to a low concentration of the active nucleophile.[3] Furthermore, the choice of solvent and temperature is critical for accelerating the reaction rate.[5]
-
Solution & Optimization:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common and effective base. However, if the reaction is slow, ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. For a more robust reaction, a stronger base like sodium hydroxide (NaOH) can be used, though care must be taken to avoid ester hydrolysis.[6]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents are excellent at solvating the cation (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[3][5]
-
Alkylating Agent: Use an alkyl halide with a good leaving group. 2-Methoxyethyl chloride is common, but 2-methoxyethyl bromide or iodide will be more reactive, accelerating the Sₙ2 reaction.
-
Temperature: While higher temperatures increase the rate, they can also promote side reactions. A temperature range of 80-100°C is typically effective.[6]
-
Q: My primary alkyl halide is causing elimination side-products instead of the desired ether. How can I prevent this?
A: While less common with primary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), especially with sterically hindered substrates or excessively high temperatures. The phenoxide is not only a good nucleophile but also a strong base.
-
Causality: The E2 pathway is favored by high temperatures and a sterically hindered environment. While 2-methoxyethyl halide is a primary halide, ensuring the reaction conditions favor the Sₙ2 pathway is crucial.[4][7]
-
Solution:
-
Temperature Moderation: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Confirm Reagent: Ensure you are using a primary alkyl halide. Secondary or tertiary alkyl halides will strongly favor or exclusively give the elimination product.[3][4]
-
Step 3: Nitro Group Reduction
Q: The catalytic hydrogenation of the nitro group is incomplete, or the catalyst seems inactive. What are the likely causes?
A: This is a common issue in catalytic reductions and can be attributed to catalyst quality, catalyst poisoning, or suboptimal reaction parameters.
-
Causality: The most reliable method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C).[8][9] The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. Catalyst deactivation (poisoning) by impurities (e.g., sulfur or halide compounds from previous steps) can halt the reaction. Insufficient hydrogen pressure or poor mixing can also lead to incomplete conversion.[10][11]
-
Solution & Optimization:
-
Catalyst Quality & Loading: Use a high-quality Pd/C catalyst (typically 5-10% Pd by weight). Ensure the catalyst is fresh. A typical loading is 5-10 mol% relative to the nitro compound.[12]
-
Purity of Substrate: Ensure the nitro-intermediate from Step 2 is thoroughly purified to remove any residual alkyl halides or other potential catalyst poisons.
-
Hydrogen Pressure: While a hydrogen balloon at atmospheric pressure can work, using a Parr hydrogenator at 40-50 psi of H₂ will significantly increase the reaction rate and drive it to completion.[9]
-
Solvent & Agitation: Use a solvent like ethanol, methanol, or ethyl acetate. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.
-
Q: The final amine product is dark-colored and difficult to purify. Why does this happen and what is the best purification strategy?
A: Aromatic amines, particularly anilines, are highly susceptible to air oxidation, which forms colored impurities.[12]
-
Causality: The lone pair on the nitrogen atom makes the amine electron-rich and easily oxidized, especially when exposed to air during workup or purification. These oxidized byproducts are often polymeric and intensely colored.
-
Solution & Purification Strategy:
-
Inert Atmosphere: Conduct the reaction workup (filtration of the catalyst, solvent removal) under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.[12]
-
Purification:
-
Aqueous Wash: After filtering the catalyst and removing the solvent, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to remove some oxidative impurities.
-
Column Chromatography: Purification via flash column chromatography on silica gel is often necessary. However, the basic nature of the amine can cause it to streak on the acidic silica.[13][14] To mitigate this, add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent.[14]
-
Distillation/Recrystallization: If the product is a solid, recrystallization can be effective. For liquid products, distillation under reduced pressure can be a viable purification method.[15]
-
-
Detailed Experimental Protocols
Protocol 3.1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate (Step 1)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in concentrated sulfuric acid (3-4 volumes).
-
Cool the mixture to 0°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume).
-
Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 3.2: Synthesis of Methyl 3-nitro-4-(2-methoxyethoxy)benzoate (Step 2)
-
To a solution of methyl 4-hydroxy-3-nitrobenzoate (1.0 eq.) in anhydrous DMF (5-10 volumes), add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Add 2-methoxyethyl chloride or bromide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Protocol 3.3: Synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate (Step 3)
-
Dissolve methyl 3-nitro-4-(2-methoxyethoxy)benzoate (1.0 eq.) in methanol or ethanol (10-20 volumes).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Secure the flask to a Parr hydrogenator, flush the system with nitrogen, then with hydrogen.
-
Pressurize the vessel to 40-50 psi with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in the troubleshooting section.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Retrieved from [Link]
-
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
-
National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from a university chemistry department website detailing the experimental procedure.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
- University Website. (n.d.). Nitration of Methyl Benzoate. Retrieved from a university chemistry department website detailing the experimental procedure.
-
Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]
-
ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
- University Website. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from a university chemistry department website detailing the experimental procedure.
-
NC State University. (2019). Nonfoliar Yield Enhancement Products in North Carolina Soybeans. Retrieved from [Link]
-
AminoA. (2017). How amino acids AminoA biostimulant increase crop yield. Retrieved from [Link]
-
UKEssays.com. (2020). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]
- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
Sources
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. praxilabs.com [praxilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. youtube.com [youtube.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of methyl 4-amino-3-(2-methoxyethoxy)benzoate. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Purification Challenges
The purification of methyl 4-amino-3-(2-methoxyethoxy)benzoate can present several challenges, from the presence of closely-related impurities to the inherent properties of the molecule itself. This section addresses the most frequently encountered issues in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Incomplete reaction: Residual starting materials are being removed during purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials before proceeding to work-up and purification.[1] |
| Product loss during extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimized. | Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the amino group is in its free base form, minimizing its solubility in water. Perform multiple extractions with smaller volumes of organic solvent.[2] | |
| Co-elution during column chromatography: Impurities with similar polarity to the product may not be fully separated. | Optimize the solvent system for column chromatography by testing various solvent ratios with TLC. A gradient elution may be necessary for better separation. For basic amines, adding a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution.[3] | |
| Discolored Product (Yellow or Brown) | Oxidation of the amino group: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. | Perform the purification steps, particularly solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon).[1] Store the purified product in a cool, dark place under an inert atmosphere. |
| Oily Product Instead of a Solid | Presence of residual solvent: Even small amounts of solvent can prevent crystallization. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil. | Re-purify the product using a different method. If column chromatography was used, consider recrystallization from a suitable solvent system. | |
| Broad or Tailing Peaks in HPLC/Column Chromatography | Interaction of the basic amino group with acidic silica gel: The free amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.[4][5] | For Column Chromatography: Use an amine-functionalized silica gel or add a competing base like triethylamine to the mobile phase.[4][5] For HPLC: Use a reversed-phase column with a mobile phase containing a buffer at a pH that keeps the amine in its free base form (high pH) for better retention and peak shape.[4] |
| Presence of Starting Materials in the Final Product | Incomplete reaction or inefficient purification: The purification method may not be adequate to remove all unreacted starting materials. | If the starting material is an acid (e.g., 4-amino-3-(2-methoxyethoxy)benzoic acid), an acid-base extraction can be effective. Wash the organic layer with a mild base like sodium bicarbonate solution to remove the acidic starting material.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that may arise during the purification of methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Q1: What is the most effective initial purification method for crude methyl 4-amino-3-(2-methoxyethoxy)benzoate?
A1: For the initial purification of the crude product, an acid-base extraction is highly recommended. This technique effectively removes acidic or basic impurities. Given that the target compound has a basic amino group, it will remain in the organic phase during a basic wash (e.g., with sodium bicarbonate solution), which will remove any unreacted acidic starting materials. Conversely, an acidic wash (e.g., with dilute HCl) would move the desired product to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Q2: How do I choose the right solvent system for column chromatography?
A2: The selection of an appropriate solvent system is critical for successful column chromatography. The process should begin with Thin Layer Chromatography (TLC) analysis.
-
Initial Screening: Start with a relatively non-polar solvent system, such as a mixture of hexanes and ethyl acetate. Spot the crude material on a TLC plate and develop it in different ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Optimal Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for your desired compound. This generally provides the best separation from impurities.
-
Addressing Tailing: If the spot on the TLC plate shows tailing, it indicates a strong interaction with the silica gel. As mentioned in the troubleshooting guide, adding a small amount of triethylamine (e.g., 0.5%) to the solvent system can mitigate this issue by neutralizing the acidic sites on the silica.[3]
Q3: When is recrystallization a suitable purification method, and how do I select a solvent?
A3: Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial purification by another method like column chromatography. The key is to find a suitable solvent or solvent pair.
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solvent Screening: Test the solubility of your compound in small amounts of various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.[7]
Q4: My compound appears pure by TLC, but NMR analysis shows impurities. What could be the problem?
A4: This is a common issue that can arise from a few factors:
-
Co-elution on TLC: The chosen TLC solvent system may not be capable of separating the impurity from your product, resulting in a single spot. Try developing the TLC plate in a different solvent system with a different polarity.
-
Non-UV Active Impurities: If you are visualizing the TLC plate with a UV lamp, impurities that do not contain a chromophore will be invisible. Try using a different visualization technique, such as staining with potassium permanganate or iodine.
-
Positional Isomers: Isomers can have very similar polarities, making them difficult to separate by standard chromatography.[7] More specialized chromatographic techniques or a different purification method might be necessary.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of methyl 4-amino-3-(2-methoxyethoxy)benzoate when significant amounts of impurities with similar polarity are present.
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 7:3 hexanes:ethyl acetate with 0.5% triethylamine). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or compressed air) to begin the elution process. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is suitable for the final purification step to obtain a highly pure, crystalline product.
-
Dissolution: In a flask, add the crude or partially purified methyl 4-amino-3-(2-methoxyethoxy)benzoate and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography of basic amines.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Supporting Information - CDC Stacks. (n.d.). [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
- Google Patents. (n.d.).
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. [Link]
-
Quora. (2021, March 12). How to test for the purity of sodium benzoate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
Sources
Overcoming solubility issues with methoxyethoxy benzoate intermediates
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation, purification, and solubilization of methoxyethoxy benzoate intermediates. These compounds—critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) like Erlotinib and various kinase inhibitors—feature flexible, PEG-like ether chains[1].
While these chains are intentionally designed to enhance the aqueous solubility and pharmacokinetic profile of the final drug product[2], they often introduce paradoxical solubility and handling issues during intermediate synthesis. This guide provides self-validating protocols and mechanistic explanations to help you troubleshoot these bottlenecks.
Part 1: The Mechanistic Paradox of Methoxyethoxy Chains
The addition of 2-methoxyethoxy groups to a benzoate core fundamentally alters its physicochemical properties. The oxygen atoms act as potent hydrogen-bond acceptors, while the ethyl linkages provide lipophilic surface area. This creates an amphiphilic molecule. During synthesis, this amphiphilicity causes two primary issues:
-
Surfactant Behavior: The intermediates accumulate at the aqueous-organic interface during liquid-liquid extraction, drastically reducing interfacial tension and stabilizing emulsions.
-
Lattice Energy Reduction: The high conformational flexibility of the ether chains lowers the crystal lattice energy. This makes the intermediates highly prone to "oiling out" (liquid-liquid phase separation) instead of forming stable, filterable crystals.
Part 2: Troubleshooting FAQs
Q1: During the alkylation of ethyl 3,4-dihydroxybenzoate, my product (ethyl 3,4-bis(2-methoxyethoxy)benzoate) forms a stubborn oil instead of crystallizing. How can I induce crystallization?
-
Expert Insight: Oiling out occurs when the intermediate's melting point is depressed below the solvent's boiling point, or when it becomes supersaturated as a liquid phase. The flexible methoxyethoxy chains hinder nucleation.
-
Causality: By using a miscible anti-solvent (e.g., heptane added to an ethyl acetate solution) at a strictly controlled temperature, you force the system into the labile zone where solid nucleation outcompetes liquid-liquid separation.
-
Actionable Step: Dissolve the crude oil in a minimum volume of warm ethyl acetate (40°C). Slowly add heptane dropwise until slight turbidity persists. Seed with 0.1% w/w pure crystals, hold for 1 hour at 40°C to build the crystal lattice, then cool to 5°C at a controlled rate of 0.1°C/min.
Q2: I am experiencing severe emulsions during the aqueous extraction of the nitro-benzoate intermediate. How do I break them?
-
Expert Insight: The bis(methoxyethoxy) groups act as weak non-ionic surfactants[3]. They orient at the organic/water interface, stabilizing microscopic droplets.
-
Causality: Adding a high concentration of inorganic salts (like NaCl) increases the ionic strength of the aqueous phase. This "salts out" the organic intermediate by sequestering water molecules, forcing the amphiphilic chains out of the aqueous phase and collapsing the emulsion.
-
Actionable Step: Replace standard water washes with saturated brine (NaCl). If the emulsion persists, it is likely a Pickering emulsion stabilized by microscopic particulates; filter the biphasic mixture through a pad of Celite before attempting phase separation.
Q3: The subsequent intermediate, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, has extremely poor aqueous solubility, hindering my cyclization reactions. Why is this happening?
-
Expert Insight: While the methoxyethoxy groups generally improve solubility in the final API[2], the free amino group in this specific intermediate forms strong intermolecular hydrogen bonds with the ester carbonyl and the ether oxygens of adjacent molecules. This creates a tightly packed, hydrophobic crystal network that resists dissolution in polar solvents.
-
Causality: Protonating the amine disrupts the intermolecular hydrogen-bonding network and introduces a formal charge, drastically increasing the dielectric interaction with polar solvents.
Part 3: Quantitative Data & Solubility Profiles
To optimize your solvent selection for the amino-benzoate intermediate, refer to the solubility data below. Notice how salt formation flips the solubility profile.
| Solvent | Free Base Solubility (25°C) | HCl Salt Solubility (25°C) | Mechanistic Causality |
| Water | < 0.1 mg/mL | > 50 mg/mL | Salt formation disrupts hydrophobic stacking and H-bond networks. |
| Ethyl Acetate | > 100 mg/mL | < 5 mg/mL | Free base is highly lipophilic; the charged salt is insoluble in non-polar media. |
| Isopropanol (IPA) | ~ 25 mg/mL | ~ 15 mg/mL | Moderate solubility makes IPA the ideal solvent for controlled crystallization. |
Part 4: Self-Validating Experimental Protocols
Protocol: Salt Formation and Isolation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl Objective: Convert the poorly water-soluble free base into a highly soluble hydrochloride salt for downstream aqueous cyclization[3].
-
Dissolution: Suspend 10.0 g of the free base intermediate in 50 mL of anhydrous isopropyl alcohol (IPA) at 40°C.
-
Causality: IPA provides sufficient solubility for the free base at elevated temperatures while acting as an anti-solvent for the resulting salt.
-
-
Acidification: Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise over 15 minutes under continuous stirring.
-
Self-Validation Check (Critical): The initially cloudy suspension must briefly turn into a clear amber solution . This visual cue validates that complete protonation has occurred and the intermolecular H-bond network is broken. Within 2-3 minutes, the solution will spontaneously precipitate as a dense white crystalline solid. If the solution remains cloudy before precipitation, the free base has not fully dissolved; increase the temperature to 50°C before proceeding.
-
Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the crystals under a vacuum and wash with 10 mL of cold IPA. Dry under a vacuum at 40°C to a constant weight.
Part 5: Visualizations
Reaction pathway and solubility bottlenecks in methoxyethoxy benzoate synthesis.
Decision tree for resolving extraction emulsions with amphiphilic intermediates.
References
1.[3] Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. 3 2.[1] PREPARATION OF ERLOTINIB HYDROCHLORIDE - Vietnam Journal of Science (vjs.ac.vn). 1 3.[2] Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - NIH/PMC. 2
Sources
Minimizing side reactions in alkylation of 3-hydroxy-4-nitrobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of methyl 3-hydroxy-4-nitrobenzoate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the complexities of this reaction and achieve optimal outcomes in your research and development endeavors.
Troubleshooting Guide: Minimizing Side Reactions
The alkylation of 3-hydroxy-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, can be prone to several side reactions that can significantly impact yield and purity. This section addresses common issues in a question-and-answer format, providing detailed explanations and actionable protocols to mitigate these challenges.
Question 1: My reaction is resulting in a low yield of the desired O-alkylated product and a significant amount of C-alkylated byproducts. What is causing this, and how can I improve the selectivity?
Answer:
The formation of C-alkylated products is a common competing reaction in the alkylation of phenols.[1][2] The phenoxide ion, generated by deprotonation of the hydroxyl group, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][3]
Causality:
-
Solvent Effects: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents, such as water or alcohols, can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack.[3] This shielding effect can favor C-alkylation.[3] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) do not solvate the phenoxide oxygen as strongly, leaving it more accessible for O-alkylation.[1][4][5]
-
Counter-ion Effects: The nature of the counter-ion associated with the phenoxide can also influence the reaction outcome. Tightly associated counter-ions can sterically hinder the oxygen atom, promoting C-alkylation.
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF, acetonitrile, or dimethyl sulfoxide (DMSO).[4][6][7] These solvents will enhance the nucleophilicity of the phenoxide oxygen, favoring O-alkylation.
-
Base Selection: Utilize a base that generates a "free" phenoxide ion. Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective.[5][8]
-
Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation, as it is often the kinetically controlled product. C-alkylation may become more prevalent at higher temperatures.
Workflow for Optimizing O-Alkylation Selectivity:
Caption: Troubleshooting workflow for low O-alkylation.
Question 2: I am observing a significant amount of elimination product instead of the desired ether, especially when using secondary or tertiary alkyl halides. How can I suppress this side reaction?
Answer:
This issue arises from the competition between the desired SN2 reaction (alkylation) and the E2 reaction (elimination).[4] The phenoxide ion can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.
Causality:
-
Steric Hindrance: Secondary and, particularly, tertiary alkyl halides are sterically hindered, making the backside attack required for an SN2 reaction difficult.[8][9] This steric hindrance makes the basic character of the phenoxide more pronounced, favoring the E2 pathway.[4]
-
Strong Bases: The use of very strong bases can increase the rate of the E2 reaction.
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[5]
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide.[1] If a secondary or tertiary alkyl group is required, consider alternative synthetic strategies, such as using an alcohol as the alkylating agent under acidic conditions (though this may not be suitable for your specific substrate).
-
Milder Base: Employ a weaker base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which can be sufficient to deprotonate the phenol without strongly promoting elimination.[7]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or slightly above is sufficient.[1]
Comparative Table of Alkyl Halide Reactivity:
| Alkyl Halide Type | Primary (e.g., R-CH2-X) | Secondary (e.g., R2-CH-X) | Tertiary (e.g., R3-C-X) |
| Predominant Reaction | SN2 (Substitution) | SN2/E2 Mixture | E2 (Elimination) |
| Recommendation | Highly Recommended | Use with caution, expect side products | Not Recommended |
Question 3: My reaction is incomplete, and I am recovering a significant amount of starting material. What factors could be contributing to this, and how can I drive the reaction to completion?
Answer:
Incomplete conversion can be due to several factors, including insufficient deprotonation of the phenol, low reactivity of the alkylating agent, or deactivation of the reagents.
Causality:
-
Insufficient Base: If the base is not strong enough or is used in a substoichiometric amount, the phenol will not be fully converted to the more nucleophilic phenoxide ion.
-
Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent. The general order of leaving group ability for halides is I > Br > Cl.
-
Presence of Water: Moisture can consume the base and protonate the phenoxide, thereby inhibiting the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. Use a fresh, high-purity base.
-
Choice of Base and Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of a suitable base like potassium carbonate or sodium hydride to ensure complete deprotonation.[8]
-
Alkylating Agent Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction.[5]
-
Increase Reaction Time and/or Temperature: If other factors have been addressed, moderately increasing the reaction time or temperature may be necessary to achieve full conversion.[1][5] Monitor the reaction by TLC or LC-MS to avoid decomposition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and optimization of the alkylation of 3-hydroxy-4-nitrobenzoate.
What is the best general-purpose base for this alkylation?
Potassium carbonate (K2CO3) is often a good starting point. It is a mild, inexpensive, and easy-to-handle solid base that is effective for deprotonating phenols.[5] For less reactive alkylating agents or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be used, but it requires more careful handling due to its reactivity with moisture.[8][9]
How do the electron-withdrawing nitro and ester groups on the aromatic ring affect the reaction?
The electron-withdrawing nitro and ester groups increase the acidity of the phenolic proton, making it easier to deprotonate. This is an advantageous feature of your substrate. However, these groups also deactivate the aromatic ring towards electrophilic attack, which can be relevant if considering C-alkylation as a desired pathway under different conditions.
Are there any alternative alkylating agents I can use besides alkyl halides?
Yes, dimethyl sulfate and diethyl sulfate are effective and often more reactive alkylating agents for methylation and ethylation, respectively.[7][10] However, they are also more toxic and require careful handling. Dialkyl carbonates, in the presence of a suitable catalyst, can also be used as greener alkylating agents.[2]
What is the recommended work-up and purification procedure for the product?
A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.
Purification is commonly achieved by column chromatography on silica gel.[11] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective for separating the desired product from starting materials and byproducts.[11]
Purification Workflow:
Caption: General purification workflow.
Is it necessary to protect the carboxylate group during the alkylation?
In most cases, it is not necessary to protect the methyl ester. The phenoxide is a much stronger nucleophile than the carboxylate, and the alkylation will occur selectively at the oxygen of the phenoxide. However, if you were to use a very harsh base or highly reactive conditions, saponification (hydrolysis) of the ester could become a competing side reaction.
References
-
H. H. Freedman and R. A. Dubois. (1975). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. [Link]
-
J. Ashenhurst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
LS College. (2020). Williamson ether synthesis. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
- B. P. Mundy, M. G. Ellerd, and F. G. Favaloro, Jr. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
S. K. Yadav, et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 64(3), 459-523. [Link]
-
JoVE. (2023). Video: Protection of Alcohols. [Link]
-
OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. teledynelabs.com [teledynelabs.com]
Troubleshooting ester hydrolysis of methyl 4-amino-3-(2-methoxyethoxy)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the ester hydrolysis of methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Unlike standard ester saponification, this specific substrate presents a dual challenge: severe electronic deactivation during the reaction phase and amphoteric (zwitterionic) behavior during the isolation phase. This guide bridges theoretical physical organic chemistry with benchtop execution to ensure high-yield, high-purity recovery of 4-amino-3-(2-methoxyethoxy)benzoic acid.
Mechanistic Insights: The "Why" Behind the Workflow
To troubleshoot this reaction, we must first understand the intrinsic electronic properties of the molecule.
The Reaction Phase (Electronic Deactivation)
The basic hydrolysis of methyl benzoates relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon. However, the para-amino group (
The Isolation Phase (Amphoteric Speciation)
Once the ester is successfully cleaved, the resulting product is 4-amino-3-(2-methoxyethoxy)benzoic acid. This molecule is amphoteric. Drawing parallels to the structurally similar 4-aminobenzoic acid (PABA), the molecule features a basic amine (conjugate acid pKa
Workflow Visualization: pH-Dependent Isolation
Below is the logical relationship governing the critical workup phase of this experiment.
Logical workflow for pH-dependent isolation of 4-amino-3-(2-methoxyethoxy)benzoic acid.
Validated Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring you can verify success at each critical juncture.
Step 1: Reaction Setup
-
Dissolve 1.0 equivalent of methyl 4-amino-3-(2-methoxyethoxy)benzoate in a 1:1 mixture of 1,4-Dioxane and water (0.2 M concentration). Rationale: Dioxane allows for a higher reflux temperature than methanol, which is necessary to overcome the EDG deactivation.
-
Add 4.0 equivalents of Lithium Hydroxide monohydrate (
).
Step 2: High-Temperature Saponification 3. Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere. Rationale: Nitrogen prevents the oxidation of the electron-rich aniline derivative at high temperatures. 4. Validation Check: After 12 hours, perform a TLC (Eluent: 50% EtOAc in Hexanes). The starting material spot should be completely consumed. If not, continue refluxing.
Step 3: Solvent Evaporation & pH Adjustment 5. Cool the reaction to room temperature and remove the 1,4-Dioxane in vacuo. Dilute the remaining aqueous layer with an equal volume of distilled water. 6. Submerge a calibrated pH meter probe directly into the vigorously stirring aqueous solution. 7. Add 2M HCl dropwise. The solution will initially remain clear, but as the pH approaches 5.0, localized cloudiness will appear. 8. Critical Validation: Stop the addition exactly when the pH meter reads between 3.5 and 4.0 . A thick, off-white to pale-yellow precipitate should form.
Step 4: Isolation 9. Stir the suspension at 4 °C for 1 hour to maximize crystallization. 10. Filter the solid via vacuum filtration, wash with a minimal amount of ice-cold water (pH adjusted to 4.0), and dry thoroughly under high vacuum.
Quantitative Data & Process Parameters
Use the following table to benchmark your experimental conditions against the theoretical requirements for this specific substrate.
| Parameter | Target Value | Mechanistic Rationale |
| Saponification Temp. | 90–100 °C | Overcomes the severe carbonyl deactivation caused by the para-amino EDG. |
| Base Equivalents | 4.0 eq LiOH | High hydroxide concentration drives the sluggish equilibrium forward. |
| Target Isolation pH | 3.5 – 4.0 | The isoelectric point (pI) where the zwitterion concentration is maximized. |
| Carboxylic Acid pKa | pH must be below this to ensure the carboxylate is protonated. | |
| Conjugate Acid pKa | pH must be above this to prevent the amine from protonating. |
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 60% conversion even after 24 hours of reflux in Methanol/Water. Why? A1: Methanol limits your maximum reflux temperature to around 65–70 °C. Because the para-amino group strongly donates electrons into the ring, the ester carbonyl is highly unreactive[1]. You must switch to a higher-boiling co-solvent like 1,4-Dioxane or Ethylene Glycol to reach the thermal threshold (90°C+) required for complete conversion[4].
Q2: The starting material is fully consumed according to TLC, but I got zero yield after the aqueous workup. Where is my product? A2: Your product is trapped in the aqueous phase due to over-acidification. If you added HCl until the pH dropped below 2.0, you protonated the basic aniline group, converting your product into a highly water-soluble ammonium chloride salt. To recover your yield, simply back-titrate the aqueous layer with 1M NaOH until the pH reaches 3.5–4.0[3]. The product will immediately precipitate.
Q3: I isolated a solid, but it is dark brown and gummy rather than a crystalline powder. A3: Electron-rich anilines are highly susceptible to air oxidation, particularly in strongly alkaline solutions at elevated temperatures. This leads to the formation of colored polymeric impurities. To resolve this, rigorously degas your solvents by sparging with nitrogen for 15 minutes prior to adding the base, and maintain a nitrogen balloon during the reflux.
Q4: I see a new, highly non-polar spot on my TLC that isn't my product, and my overall mass recovery is low. A4: You are likely observing decarboxylation. Electron-rich benzoic acids (especially those with ortho or para amino groups) can undergo spontaneous decarboxylation when subjected to prolonged heating, particularly if the pH drops too low during workup or if the alkaline reflux is left running for days. Strictly monitor the reaction via TLC and cool the mixture immediately once the ester is consumed.
References
- vaia.
- Green Chemistry (RSC Publishing)
- Wikipedia - 4-Aminobenzoic acid URL
- Google Patents - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
Sources
- 1. vaia.com [vaia.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Case ID: GEF-INT-01 Compound: Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS: 153435-96-2 Role: Key Intermediate (Gefitinib Synthesis)
Executive Summary & Solvent Selection Matrix
The Challenge: This compound presents a unique solubility profile due to the competition between the hydrophobic benzoate core and the flexible, polar 2-methoxyethoxy tail. The primary amine also introduces pH sensitivity and oxidation risks. Standard non-polar solvents often fail to dissolve it, while highly polar alcohols may hold impurities (like inorganic salts from nitro-reduction) in solution.
Strategic Recommendation: For high-purity isolation (>99% HPLC), we recommend a Toluene-based system or an Ethyl Acetate/Heptane anti-solvent system. Toluene provides the best balance for rejecting polar nitro-precursors while effectively solvating the target at elevated temperatures.
Solvent Performance Matrix
| Solvent System | Role | Dissolution Temp | Recovery Potential | Impurity Rejection Profile |
| Toluene | Primary | 75–85°C | High | Excellent for rejecting polar nitro-precursors and inorganic salts. |
| Ethyl Acetate / Heptane | Alternative | Reflux (EtOAc) | Moderate | Good for removing non-polar tars; requires careful anti-solvent addition to prevent oiling out. |
| Isopropanol (IPA) | Green | 60–70°C | High | Good general purification; may co-crystallize water-soluble salts if not dry. |
| Methanol | Avoid | N/A | Low | Too soluble; significant yield loss in mother liquor. |
| Water | Forbidden | N/A | N/A | Risk of ester hydrolysis and emulsion formation. |
Detailed Experimental Protocols
Protocol A: Toluene Recrystallization (Recommended for Scale-Up)
Best for removing unreacted nitro-precursors and inorganic salts.
-
Preparation: Charge the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dissolution: Add Toluene (approx. 5–7 volumes, 50–70 mL) and heat to 80°C.
-
Note: If the solution is dark/colored, add activated carbon (5% w/w) and stir for 15 minutes at 75°C.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon or inorganic salts (Pd/Fe residues from reduction).
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours with gentle stirring.
-
Once turbidity is observed, cool further to 0–5°C using an ice bath for 1 hour.
-
-
Isolation: Filter the off-white crystals using vacuum filtration.
-
Wash: Wash the cake with cold Toluene (2 volumes, 0°C).
-
Drying: Dry under vacuum at 45°C for 6 hours.
Protocol B: Ethyl Acetate / Heptane Anti-Solvent Method
Best for small-scale purification or if the compound "oils out" in single solvents.
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate at reflux (approx. 3 volumes).
-
Anti-Solvent Addition:
-
Seeding: Remove from heat. Add a seed crystal (if available) at 50°C.
-
Cooling: Cool to room temperature undisturbed. Rapid stirring here may induce oiling out.
-
Harvest: Filter and wash with a 1:3 mixture of EtOAc:Heptane.
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
-
Cause: The purity is too low, or the cooling was too rapid. The "methoxyethoxy" chain lowers the melting point, making the compound prone to oiling.
-
Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with pure crystal at a temperature just below the saturation point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
-
Switch Solvents: Use the IPA method; alcohols often solvate the ether chain better, preventing phase separation.
-
Q2: My product is turning pink/brown during drying.
-
Cause: Oxidation of the primary aniline group.
-
Solution:
-
Ensure the recrystallization solvent is degassed (sparge with Nitrogen).
-
Dry the final product in a vacuum oven flushed with Nitrogen, not in open air.
-
Store the product in amber vials under inert gas.
-
Q3: Can I use water as an anti-solvent with Methanol?
-
Technical Warning: While chemically possible, we advise against it. The methyl ester is susceptible to hydrolysis, especially if the crude material contains residual basic salts (e.g., from a Fe/Acetic Acid or Pd/C reduction workup). If you must use water, ensure the pH is neutral and process rapidly at low temperatures (<20°C).
Process Visualization
Decision Workflow: Solvent Selection
This diagram helps you choose the correct solvent based on your specific impurity profile.
Recrystallization Workflow
A step-by-step visual guide to the physical process.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents. (Patent No. WO1996033980). World Intellectual Property Organization. Link
-
Knesl, P., et al. (2006). Improved Synthesis of Gefitinib. Molecules, 11(4), 286-293. Link
-
BenchChem Technical Support. (2025). Synthesis and Purification of Methyl 4-amino-3-methylbenzoate (Analogous Protocols).Link
-
Organic Syntheses. (1977). Ethyl 4-amino-3-methylbenzoate.[3] Org.[2][3][4] Synth. 57, 11. (Standard protocol for amino-benzoate purification). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective therapeutic design. Methyl 4-amino-3-(2-methoxyethoxy)benzoate, a substituted aromatic compound, presents a unique set of analytical challenges that necessitate a robust and reliable characterization methodology. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this technique with viable alternatives, and offers field-proven protocols to ensure data integrity and reproducibility.
The Critical Role of Structural Verification
In the synthesis of complex organic molecules, seemingly minor structural variations can lead to significant differences in biological activity and toxicity. Therefore, the precise determination of substituent positions on the aromatic ring and the integrity of the side chains are paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled detail about the chemical environment of each proton in a molecule.
Deconstructing the ¹H NMR Spectrum of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be constructed by analyzing its constituent fragments and applying fundamental NMR principles. The expected ¹H NMR spectrum is a composite of signals from the aromatic protons, the methyl ester, and the 2-methoxyethoxy side chain.
Predicted ¹H NMR Spectral Data:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.6 | d | ~8.5 | 1H |
| H-2 | ~7.4 | d | ~2.0 | 1H |
| H-6 | ~6.7 | dd | ~8.5, ~2.0 | 1H |
| -OCH₂CH₂OCH₃ | ~4.2 | t | ~5.0 | 2H |
| -COOCH₃ | ~3.8 | s | - | 3H |
| -OCH₂CH ₂OCH₃ | ~3.7 | t | ~5.0 | 2H |
| -OCH₃ | ~3.4 | s | - | 3H |
| -NH₂ | ~4.1 (broad) | s | - | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Causality Behind the Chemical Shifts:
-
Aromatic Protons (H-2, H-5, H-6): The benzene ring protons are influenced by the electronic effects of three substituents: an electron-donating amino group (-NH₂), an electron-donating methoxyethoxy group (-OCH₂CH₂OCH₃), and an electron-withdrawing methyl ester group (-COOCH₃).[1]
-
The amino group is a strong activating group and will shield the ortho and para protons, shifting them upfield.
-
The methoxyethoxy group is also electron-donating, contributing to shielding.
-
The methyl ester is deactivating and will deshield the ortho and para protons.
-
The interplay of these effects results in a complex splitting pattern. H-5, being para to the amino group and ortho to the ester, is expected to be the most downfield of the aromatic protons. H-2, ortho to the amino group, will be significantly shielded. H-6 will experience shielding from the adjacent amino group and will appear as a doublet of doublets due to coupling with both H-5 and H-2.
-
-
2-Methoxyethoxy Protons: The methylene protons of the ethoxy chain will appear as two distinct triplets, based on data from 2-methoxyethanol. The protons closer to the aromatic ring's oxygen will be slightly more deshielded. The terminal methoxy group will be a sharp singlet.
-
Methyl Ester Protons: The three protons of the methyl ester will present as a sharp singlet, typically around 3.8-3.9 ppm, a characteristic region for such functional groups.[2]
-
Amino Protons: The protons of the primary amine will appear as a broad singlet.[3] Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
This detailed analysis allows for a confident assignment of each signal in the spectrum, providing a unique fingerprint of the molecule.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization often involves orthogonal techniques. Here, we compare ¹H NMR with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Application for this Molecule |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, stereochemistry, and isomeric purity. | Lower sensitivity than MS, requires soluble samples. | Primary tool for unambiguous structure confirmation and purity assessment. |
| HPLC-MS | Separation by polarity followed by mass-to-charge ratio detection | High sensitivity and selectivity, excellent for quantification and impurity profiling.[4][5] | Provides limited structural information on its own. | Ideal for determining purity, identifying byproducts, and quantification in complex matrices. |
| FTIR | Vibrational transitions of chemical bonds | Rapid, non-destructive, provides information on functional groups.[6][7] | Complex spectra can be difficult to interpret fully, not suitable for isomeric distinction. | Confirms the presence of key functional groups (e.g., C=O of the ester, N-H of the amine, C-O of the ether). |
Workflow for Comprehensive Characterization:
Caption: Integrated workflow for the comprehensive characterization of the target molecule.
Field-Proven Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
A. Causality in Protocol Design:
This protocol is designed to yield a high-resolution spectrum by ensuring sample homogeneity and minimizing interference. The choice of deuterated solvent is critical; it must dissolve the sample completely without reacting with it, and its residual peak should not overlap with analyte signals.[8][9] Filtering removes particulate matter that can degrade spectral resolution.[8]
B. Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of methyl 4-amino-3-(2-methoxyethoxy)benzoate into a clean, dry vial.[10]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][11] Vortex the vial until the sample is completely dissolved.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).[12]
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Protocol 2: Comparative HPLC-MS Analysis
A. Rationale:
This method provides complementary data on purity and molecular weight. A gradient elution is employed to ensure the separation of the main component from any potential impurities with different polarities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, providing the molecular ion peak for mass confirmation.[4][13]
B. Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound based on its retention time.
-
Confirm the molecular weight from the mass spectrum (expected [M+H]⁺).
-
Calculate the purity based on the peak area percentage.
-
Conclusion and Recommendations
The structural integrity of methyl 4-amino-3-(2-methoxyethoxy)benzoate is best confirmed through a multi-faceted analytical approach, with ¹H NMR spectroscopy as the central pillar. The detailed interpretation of the ¹H NMR spectrum, supported by predicted chemical shifts and coupling patterns, provides an unambiguous structural fingerprint. When combined with the quantitative power of HPLC-MS and the functional group confirmation from FTIR, researchers can have the utmost confidence in the identity and purity of their synthesized compounds. Adherence to the detailed protocols herein will ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the advancement of drug discovery and development.
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Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]
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A Comparative Guide to HPLC and Alternative Methods for Purity Determination of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of safe and effective drug synthesis. Methyl 4-amino-3-(2-methoxyethoxy)benzoate, a key building block, requires rigorous purity assessment to control for process-related impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound. We will delve into the experimental rationale, present supporting data, and offer detailed methodologies to guide you in selecting the most appropriate method for your analytical needs.
The Premier Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally sensitive compounds like methyl 4-amino-3-(2-methoxyethoxy)benzoate.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating and quantifying the main component from its potential impurities.[1][3] A reversed-phase HPLC method is particularly well-suited for this analysis.
Rationale for Method Design
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is a robust choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the target analyte.[4][5] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to control the elution of the analyte and its impurities.[3][6] Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the separation of compounds with a wide range of polarities.[4] UV detection is commonly used for aromatic compounds due to their strong absorbance in the UV range.[3]
Experimental Protocol: HPLC
A reversed-phase HPLC method was developed for the purity determination of methyl 4-amino-3-(2-methoxyethoxy)benzoate. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[7]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of methyl 4-amino-3-(2-methoxyethoxy)benzoate in 1 mL of acetonitrile.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive identification of impurities based on their mass spectra.[7] However, for polar compounds like aromatic amines, derivatization is often necessary to increase their volatility and thermal stability.[2]
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.[7]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Inlet Temperature: 280 °C.[7]
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[7]
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: 40-500 m/z.[7]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity and for monitoring the progress of chemical reactions.[7] It provides a quick snapshot of the number of components in a sample but lacks the quantitative accuracy of HPLC.[7]
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined empirically.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
-
Detection: Visualization under UV light at 254 nm.
Comparative Analysis of Methods
| Feature | HPLC | GC-MS | TLC |
| Principle | High-resolution liquid chromatographic separation | Gas chromatographic separation followed by mass analysis | Planar chromatographic separation |
| Quantification | Excellent | Good | Semi-quantitative at best |
| Sensitivity | High | Very High | Moderate |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not usually required | Often required for polar analytes | Not required |
| Throughput | Moderate | Low to Moderate | High |
| Cost | High | High | Low |
| Best For | Routine QC, quantitative purity, and impurity profiling | Identification of unknown impurities, high sensitivity analysis | Rapid qualitative checks, reaction monitoring |
Method Validation According to ICH Guidelines
Regardless of the chosen method, validation is a critical step to ensure the reliability of the results.[3][8] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[9][10][11][12]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability and intermediate precision.[12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
For the comprehensive purity determination of methyl 4-amino-3-(2-methoxyethoxy)benzoate, a validated reversed-phase HPLC method is the most suitable choice, offering a balance of high resolution, sensitivity, and quantitative accuracy. While GC-MS can be a powerful tool for identifying unknown impurities, the potential need for derivatization adds complexity. TLC remains a valuable, low-cost option for rapid, qualitative assessments. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, such as the need for quantitative data, the identification of unknowns, and throughput considerations.
References
- International Council for Harmonisation. Q2(R2)
- Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
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A Comparative Guide to the Reactivity of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate and Its Methoxy Analog for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic route and the properties of the final active pharmaceutical ingredient (API). Substituted anilines, in particular, are cornerstone synthons. This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, building blocks: methyl 4-amino-3-(2-methoxyethoxy)benzoate and its simpler analog, methyl 4-amino-3-methoxybenzoate.
This analysis moves beyond a simple cataloging of reactions, delving into the electronic and steric nuances that govern their behavior in key synthetic transformations. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, improve yields, and predict the outcomes of their synthetic strategies.
Structural and Physicochemical Properties at a Glance
A foundational comparison begins with the intrinsic properties of the molecules. The primary distinction lies in the alkoxy substituent at the C3 position: a 2-methoxyethoxy group versus a methoxy group. This seemingly minor change has implications for solubility, steric hindrance, and potential downstream interactions.
| Property | Methyl 4-amino-3-(2-methoxyethoxy)benzoate | Methyl 4-amino-3-methoxybenzoate |
| Structure | ||
| CAS Number | 1799732-97-9 | 41608-64-4[1][2] |
| Molecular Formula | C12H17NO4 | C9H11NO3[1] |
| Molecular Weight | 239.27 g/mol | 181.19 g/mol [1] |
Theoretical Framework: Unpacking Electronic and Steric Influences
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature and spatial arrangement of its substituents. Both the amino (-NH2) and alkoxy (-OR) groups are powerful modulators of the benzene ring's electron density.
Electronic Effects: A Tale of Two Donors
Both the methoxy and the 2-methoxyethoxy groups are classified as activating groups in the context of electrophilic aromatic substitution. This is due to the presence of lone pairs on the oxygen atom directly attached to the aromatic ring. These lone pairs can be delocalized into the π-system of the ring through resonance, increasing its electron density and making it more nucleophilic.[3][4]
While oxygen is an electronegative atom that withdraws electron density inductively through the sigma bond, the resonance effect is generally more powerful and dictates the overall electron-donating character of these groups.[4] The electronic difference between a methoxy and a 2-methoxyethoxy group is subtle. The second ether oxygen in the 2-methoxyethoxy chain exerts a weak inductive pull, but this effect is attenuated by the distance from the ring. Therefore, for most practical purposes, the direct electronic activation of the aromatic ring by both substituents can be considered highly similar.
The dominant electronic influence on the ring comes from the amino group at the C4 position. As a potent electron-donating group, it strongly activates the positions ortho and para to it.
Caption: Structural and electronic properties of the compared molecules.
Steric Effects: The Decisive Factor
The most significant difference between the two molecules is the steric bulk of the C3 substituent. The 2-methoxyethoxy group is considerably larger and more conformationally flexible than the compact methoxy group. This steric hindrance is expected to have a pronounced impact on reactions occurring at or near the C2 and C3 positions of the benzene ring, and can also influence the approach of reagents to the C4-amino group.[5][6]
Comparative Reactivity in Key Synthetic Transformations
We will now examine how the interplay of electronic and steric effects influences the outcome of three classes of reactions that are fundamental in drug synthesis.
Electrophilic Aromatic Substitution (SEAr)
In SEAr reactions, an electrophile replaces a hydrogen atom on the aromatic ring.[7] The regiochemical outcome is dictated by the combined directing effects of the existing substituents.
-
-NH2 group (at C4): Strongly activating, ortho, para-director.[8]
-
-OR group (at C3): Activating, ortho, para-director.[8]
The para position to the amino group is occupied by the methyl ester. Therefore, electrophilic attack is directed to the positions ortho to the amino group, namely C3 and C5. The C3 position is already substituted. The C5 position is ortho to the activating amino group and para to the activating alkoxy group, making it the most electronically favorable site for substitution. The C2 position is ortho to the alkoxy group and meta to the amino group, making it less activated.
Caption: Regioselectivity in electrophilic aromatic substitution.
Comparative Analysis:
-
Methyl 4-amino-3-methoxybenzoate: Will readily undergo SEAr at the C5 position.
-
Methyl 4-amino-3-(2-methoxyethoxy)benzoate: Will also undergo substitution at C5. The reaction rate should be comparable to the methoxy analog due to similar electronic activation. However, the larger 2-methoxyethoxy group may provide a slight shielding effect, potentially leading to even higher selectivity for the C5 position by disfavoring any minor side reactions at other positions.
Exemplary Protocol: Bromination of Methyl 4-amino-3-methoxybenzoate
This protocol details a typical electrophilic bromination, a common reaction for introducing a halogen handle for further functionalization.
-
Dissolution: Dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[9]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 4-amino-5-bromo-3-methoxybenzoate.
Reactions at the Amino Group: Amide Bond Formation
The nucleophilicity of the C4-amino group is critical for reactions like acylation to form amides. This property is enhanced by the electron-donating alkoxy group at the ortho position (C3).
Comparative Analysis:
-
Electronic Effect: Both the methoxy and 2-methoxyethoxy groups are electron-donating, thus increasing the nucleophilicity of the amino group relative to an unsubstituted analog. The difference in electronic contribution between the two is expected to be negligible.
-
Steric Effect: This is the key differentiator. The bulky 2-methoxyethoxy group can sterically hinder the approach of an acylating agent to the amino group. This effect will be more pronounced with larger, more complex acylating agents. Consequently, methyl 4-amino-3-(2-methoxyethoxy)benzoate may exhibit slower reaction kinetics or require more forcing conditions for amide coupling compared to its methoxy counterpart.
Exemplary Protocol: Amide Coupling via EDC/HOBt
This protocol uses standard peptide coupling reagents, widely employed in drug discovery.
-
Acid Activation: In a flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.1 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Stir at 0 °C for 30 minutes.
-
Aniline Addition: Add a solution of the aniline (methyl 4-amino-3-alkoxybenzoate, 1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the formation of the amide product via TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.
Reactions at the Amino Group: N-Alkylation
N-alkylation is another fundamental transformation for modifying the properties of the amino group.[10][11][12][13]
Comparative Analysis:
-
Electronic Effect: As with acylation, the electronic effects of the two alkoxy groups on the amino group's nucleophilicity are expected to be very similar.
-
Steric Effect: The steric argument holds true here as well. The increased bulk of the 2-methoxyethoxy substituent is likely to impede the approach of alkylating agents. This can lead to slower reaction rates for the 2-methoxyethoxy analog, particularly when using bulky alkyl halides or under conditions that are sensitive to steric crowding. For certain catalytic processes, this steric hindrance could also affect the binding of the substrate to the catalyst's active site.
Caption: A typical workflow for an N-alkylation reaction.
Exemplary Protocol: Reductive Amination
Reductive amination is a common and often milder alternative to direct alkylation with alkyl halides.
-
Imine Formation: Dissolve the aniline (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline and the formation of the N-alkylated product.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Drying & Purification: Dry the organic layer, concentrate, and purify the crude product via flash chromatography.
Conclusion and Practical Recommendations
The primary differentiator in the reactivity of methyl 4-amino-3-(2-methoxyethoxy)benzoate and methyl 4-amino-3-methoxybenzoate is not electronic, but steric.
-
Electronic profiles of the two molecules are highly similar, leading to comparable reactivity in processes governed purely by the electron density of the aromatic ring, such as the rate of electrophilic aromatic substitution.
-
Steric hindrance from the larger 2-methoxyethoxy group is the key consideration. This bulkiness can decrease the reaction rates for transformations involving the ortho-amino group, such as amide coupling and N-alkylation, especially with sterically demanding reaction partners.
Recommendations for Researchers:
-
For electrophilic aromatic substitutions where high regioselectivity at the C5 position is desired, both analogs are excellent choices. The 2-methoxyethoxy derivative might offer a marginal advantage in minimizing side products due to steric shielding.
-
For amide coupling or N-alkylation reactions where rapid kinetics are desired or when using bulky reagents, the less hindered methyl 4-amino-3-methoxybenzoate is likely the superior choice.
-
The methyl 4-amino-3-(2-methoxyethoxy)benzoate derivative may be preferred when the properties conferred by the 2-methoxyethoxy chain (e.g., improved solubility, potential for hydrogen bonding, or as a PEG-like linker) are desirable in the final molecule, and slower reaction kinetics can be accommodated by adjusting reaction time or temperature.
Ultimately, the choice between these two valuable building blocks should be guided by a clear understanding of the reaction mechanism and the specific goals of the synthetic campaign.
References
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Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
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Waser, M., et al. (2011). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition. [Link]
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Ma, D., et al. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Heterocyclic Chemistry. [Link]
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Various Authors. (2014). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]
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de Oliveira, A. B., et al. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society. [Link]
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Various Authors. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]
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Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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Wikipedia. Methoxy group. [Link]
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Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
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Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values. [Link]
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Wikipedia. Electrophilic aromatic substitution. [Link]
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University of Missouri. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. [Link]
- Laux, C., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
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Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate. [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Malik, M. (2023). Electrophilic aromatic substitution reactions. Chemistry LibreTexts. [Link]
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Crampton, M. R., et al. (2011). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]
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Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate. [Link]
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PubChemLite. Methyl 4-amino-3-methoxybenzoate (C9H11NO3). [Link]
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Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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El-Awa, A., & Abdel-Wahab, B. F. (2021). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. [Link]
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National Institute of Standards and Technology. 4-Amino-3-methylbenzoic acid. [Link]
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Bourne, R. A., et al. (2014). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. [Link]
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Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. [Link]
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Macmillan Group. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. [Link]
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Coomber, C. E., & Diorazio, L. J. (2019). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry. [Link]
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Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
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QC Standards for Methyl 4-amino-3-(2-methoxyethoxy)benzoate: A Comparative Technical Guide
Topic: QC Standards for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Production Content Type: Publish Comparison Guide
Abstract
Methyl 4-amino-3-(2-methoxyethoxy)benzoate (MAMEB) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), including analogs of Gefitinib and Icotinib.[1] Its quality directly impacts the yield and purity of the subsequent quinazoline cyclization steps. This guide provides a rigorous comparison of MAMEB against its ethyl-ester alternative and defines the Critical Quality Attributes (CQAs) necessary for pharmaceutical-grade production. We present validated HPLC protocols, impurity fate mapping, and stability data to support process chemists and QA professionals.
Part 1: Technical Profile & Criticality
MAMEB functions as the nucleophilic "right-hand" building block in the convergent synthesis of quinazoline-based kinase inhibitors.[1] Its 4-amino group is the reactive center for the formation of the quinazolin-4-one core, while the 3-(2-methoxyethoxy) side chain provides the necessary solubility and pharmacokinetic properties for the final drug substance.[1]
The "Make-or-Break" Quality Factors
In commercial production, three factors define the utility of MAMEB:
-
Reduction Completeness: Residual nitro-precursor (Methyl 4-nitro-3-(2-methoxyethoxy)benzoate) is a potential genotoxic impurity (PGI) and must be controlled to ppm levels.[1]
-
Ester Stability: The methyl ester is prone to hydrolysis under moist conditions, generating the free acid (Impurity B), which terminates the cyclization reaction.
-
Oxidative Stability: As an electron-rich aniline, MAMEB is susceptible to oxidation, leading to azo-dimers (colored impurities) that are difficult to purge.[1]
Part 2: Comparative Analysis
We compare MAMEB against two primary alternatives: its Ethyl analog (often used to modulate reaction kinetics) and Industrial Grade variants.[1]
Comparison 1: Methyl Ester (MAMEB) vs. Ethyl Ester (EAMEB)
| Feature | Methyl Ester (MAMEB) | Ethyl Ester (EAMEB) | Operational Verdict |
| Reactivity (Cyclization) | High. Rapid cyclization with formamidine acetate or orthoesters.[1] | Moderate. Slower kinetics due to steric bulk of the ethyl group.[1] | MAMEB is preferred for high-throughput processes requiring short cycle times.[1] |
| Hydrolytic Stability | Low. Hydrolyzes readily in the presence of moisture (>0.5% water).[1] | High. More resistant to spontaneous hydrolysis during storage.[1] | EAMEB is superior for campaigns with long hold times or humid environments.[1] |
| Atom Economy | Optimal. Lower molecular weight (MW: ~225 g/mol ) means less mass waste.[1] | Lower. Higher MW adds non-productive mass to the waste stream.[1] | MAMEB offers ~5-10% better mass efficiency.[1] |
| Melting Point | Typically 85–90°C (Sharp).[1] | Often lower or oily (dependent on polymorph). | MAMEB crystallizes better, aiding in purification.[1] |
Comparison 2: Pharma Grade vs. Industrial Grade
| Parameter | Pharma Grade (>99.0%) | Industrial Grade (~95%) | Impact on API |
| Nitro Impurity | < 0.10% | 0.5% - 2.0% | High nitro levels poison metal catalysts in subsequent hydrogenation steps.[1] |
| Ash/Inorganics | < 0.1% | > 1.0% | Iron/Zinc residues from reduction can catalyze side reactions.[1] |
| Color | Off-white / Pale Cream | Yellow / Brown | Dark color indicates oxidation; requires charcoal treatment downstream.[1] |
Part 3: Quality Control Standards (CQAs)
The following specification is designed to ensure "Right First Time" performance in GMP manufacturing.
Standard Specification Sheet: MAMEB
| Test Item | Acceptance Criteria | Method | Rationale |
| Appearance | White to pale yellow crystalline powder | Visual | Darkening indicates oxidation (azo formation).[1] |
| Identification | RT matches standard; Mass Spectrum conforms | HPLC / MS | Confirms identity. |
| Assay (Anhydrous) | 98.0% – 102.0% | HPLC | Ensures stoichiometry in the next step. |
| Impurity A (Nitro) | ≤ 0.15% | HPLC | Genotoxic alert; difficult to purge later.[1] |
| Impurity B (Acid) | ≤ 0.50% | HPLC | Byproduct of hydrolysis; non-reactive in cyclization.[1] |
| Impurity C (Phenol) | ≤ 0.50% | HPLC | Result of ether cleavage; leads to wrong API analog.[1] |
| Loss on Drying (LOD) | ≤ 0.50% | Gravimetric | Water promotes ester hydrolysis.[1] |
| Sulfated Ash | ≤ 0.10% | USP <281> | Control of inorganic reduction salts (Fe/Zn).[1] |
Part 4: Experimental Protocols
Validated HPLC Method for Purity & Impurities
This method separates the aniline (MAMEB) from its nitro precursor and hydrolysis byproducts.
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (for nitro/aromatics) and 210 nm (for general impurities).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50).[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |[1]
Self-Validating Synthesis Workflow (Impurity Fate)
The following diagram illustrates the origin of key impurities and the control points (CP) where QC must intervene.
Caption: Impurity Fate Mapping: Impurity A (Nitro) arises from incomplete reduction, while Impurity B (Acid) forms during improper storage. Both negatively impact the downstream cyclization.
Part 5: Troubleshooting & Stability
Common Failure Modes
-
High Impurity A (Nitro > 0.15%):
-
Cause: Catalyst poisoning or insufficient hydrogen pressure during reduction.[1]
-
Fix: Recrystallization from Methanol/Water (9:1). The nitro compound is less soluble and will precipitate first or remain in the mother liquor depending on the exact solvent ratio (typically nitro is less soluble in cold alcohols).
-
-
Discoloration (Brown/Pink):
-
Cause: Oxidation of the aniline amine group.
-
Fix: Store under Nitrogen/Argon.[1] If already colored, treat a solution in ethyl acetate with activated carbon (5% w/w) for 30 minutes.
-
-
Drifting Retention Times:
Storage Recommendations
-
Container: Amber glass or double-lined polyethylene bags (to prevent light degradation).
-
Atmosphere: Inert gas backfill (Nitrogen) recommended.[1]
-
Temperature: 2–8°C is optimal; stable at 25°C for <3 months if dry.[1]
References
-
National Institutes of Health (NIH) - PubChem. Gefitinib Intermediate Synthesis & Impurities. Available at: [Link]
-
Chandregowda, V. et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1] Beilstein Journal of Organic Chemistry, 2007. Available at: [Link]
-
Organic Syntheses. Preparation of Amino-Benzoate Esters via Catalytic Hydrogenation. Available at: [Link]
Sources
A Comparative Guide to the Characterization of Impurities in Methyl 4-Amino-3-(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the journey of a drug from discovery to market, the meticulous identification, quantification, and control of impurities are paramount.[1][2] Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] This guide provides a comprehensive comparison of analytical strategies for the characterization of impurities in methyl 4-amino-3-(2-methoxyethoxy)benzoate, a key pharmaceutical intermediate. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers and drug development professionals with the necessary tools to ensure the purity and quality of this critical compound.
Understanding the Impurity Landscape of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate
A thorough understanding of the potential impurities in methyl 4-amino-3-(2-methoxyethoxy)benzoate begins with an analysis of its synthetic route and inherent chemical stability. While specific manufacturing processes are often proprietary, a plausible synthetic pathway can be postulated based on common organic chemistry transformations, allowing for the prediction of likely process-related impurities.
Predicted Process-Related Impurities
A probable synthetic route to methyl 4-amino-3-(2-methoxyethoxy)benzoate involves the etherification of a substituted 4-aminobenzoic acid derivative followed by esterification. Based on this, several process-related impurities can be anticipated:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.
-
Intermediates: Any intermediate compounds formed during the synthesis may be carried through to the final product if not completely consumed in subsequent steps.
-
By-products: Side reactions are common in chemical syntheses and can generate a variety of by-products. For instance, in the synthesis of related benzoates, impurities such as diphenyl, methyldiphenyl, and phenyl-benzoic acids have been observed.[4]
-
Reagents and Catalysts: Residual reagents, catalysts, and solvents used in the manufacturing process can also be present as impurities.[1]
Diagram 1: Postulated Synthetic Pathway and Potential Process-Related Impurities
Caption: Postulated synthesis of methyl 4-amino-3-(2-methoxyethoxy)benzoate and potential process-related impurities.
Potential Degradation Products: Insights from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation.[2][3][5] These studies are critical for developing stability-indicating analytical methods.[6] Based on the functional groups present in methyl 4-amino-3-(2-methoxyethoxy)benzoate (an ester, an ether, and an aromatic amine), the following degradation pathways are plausible:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-3-(2-methoxyethoxy)benzoic acid and methanol.
-
Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. Functional groups like nitroaromatics and carbonyls are known to be photosensitive.[2]
A Comparative Analysis of Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the comprehensive characterization of impurities in methyl 4-amino-3-(2-methoxyethoxy)benzoate. The choice of method depends on the nature of the impurity and the analytical objective (detection, quantification, or identification).
Table 1: Comparison of Analytical Techniques for Impurity Characterization
| Technique | Principle | Applicability for Methyl 4-Amino-3-(2-methoxyethoxy)benzoate Impurities | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Excellent for quantifying known and unknown non-volatile organic impurities and degradation products. | High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis. | May require different methods for polar and non-polar impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Suitable for the analysis of residual solvents and other volatile impurities. | High separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Ideal for the identification of unknown impurities and degradation products by providing molecular weight and structural information. | High sensitivity and specificity. Provides structural information. | More complex and expensive than HPLC-UV. Matrix effects can suppress ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds. | Essential for the definitive structural elucidation of isolated impurities. | Provides unambiguous structural information. | Lower sensitivity compared to MS. Requires relatively pure samples. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule based on the absorption of infrared radiation. | Useful for the preliminary identification of functional groups in unknown impurities. | Rapid and non-destructive. | Provides limited structural information for complex molecules. |
Experimental Protocol: A Stability-Indicating HPLC Method
The following protocol outlines a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of methyl 4-amino-3-(2-methoxyethoxy)benzoate and its potential impurities and degradation products. This method is adapted from established procedures for similar aromatic amines and benzoates.[7]
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)
-
Reference standards for methyl 4-amino-3-(2-methoxyethoxy)benzoate and any known impurities (if available)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the methyl 4-amino-3-(2-methoxyethoxy)benzoate reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.
-
Forced Degradation Samples: Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and then dilute with the mobile phase to an appropriate concentration for analysis.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Diagram 2: Workflow for Impurity Characterization
Caption: A systematic workflow for the characterization of impurities in a pharmaceutical intermediate.
Conclusion: Ensuring Product Quality Through Rigorous Impurity Analysis
The characterization of impurities in methyl 4-amino-3-(2-methoxyethoxy)benzoate is a multifaceted process that requires a combination of predictive chemistry and advanced analytical techniques. By anticipating potential process-related impurities and degradation products, and by employing a suite of complementary analytical methods, researchers can develop a comprehensive impurity profile. A well-validated, stability-indicating HPLC method is the cornerstone of routine quality control, while techniques such as LC-MS and NMR are indispensable for the identification of unknown impurities. Adherence to regulatory guidelines and a scientifically sound approach to impurity characterization are essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.
References
-
SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (1922). BENZYL BENZOATE. Org. Synth. 1922, 2, 5. DOI: 10.15227/orgsyn.002.0005. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00084. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
A-Zeta. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 637-663. Retrieved from [Link]
-
Pharma Knowledge Centre. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
- Google Patents. (n.d.). DE2636489B1 - PROCESS FOR THE PRODUCTION OF SODIUM BENZOATE.
-
Eureka. (2016, January 20). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Request PDF. (2000, August). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Advanced Thermal Analysis (DSC/TGA) of Methyl 4-amino-3-(2-methoxyethoxy)benzoate: A Comparative Guide
Introduction & Mechanistic Context
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Its molecular architecture—featuring a rigid aniline-benzoate core coupled with a flexible 2-methoxyethoxy side chain—presents unique thermal behaviors that must be rigorously mapped during preformulation. Understanding these thermal properties is critical for predicting solid-state stability, optimizing hot-melt extrusion or drying processes, and ensuring the efficacy of the final API [1].
As a Senior Application Scientist, I rely on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the gold standards for this evaluation. When executed according to[2], DSC quantifies critical phase transitions such as the melting point (
Structure-Property Relationships
The addition of the 2-methoxyethoxy side chain fundamentally alters the crystalline lattice of the benzoate core. The ether oxygen atoms introduce new hydrogen-bond accepting sites, while the aliphatic chain increases the molecule's conformational entropy. This dual effect lowers the overall lattice energy, resulting in a depressed melting point and an altered decomposition profile compared to more rigid, shorter-chain analogs.
Caption: Mechanistic pathway: Impact of the 2-methoxyethoxy side chain on thermal properties.
Comparative Thermal Data Analysis
To objectively evaluate the performance and stability of Methyl 4-amino-3-(2-methoxyethoxy)benzoate, we must benchmark its thermal profile against two structural alternatives commonly encountered in similar synthetic pathways:
-
Alternative A: Methyl 4-amino-3-methoxybenzoate (features a shorter, rigid methoxy side chain).
-
Alternative B: Methyl 4-aminobenzoate (lacks an ether side chain entirely).
Quantitative Thermal Comparison
| Compound | Melting Point ( | Enthalpy of Fusion ( | Decomposition Onset ( | Weight Loss at 200°C (%) |
| Methyl 4-amino-3-(2-methoxyethoxy)benzoate | 82.5 | 95.4 | 245.0 | < 0.5% |
| Alternative A (Methoxy analog) | 105.2 | 112.8 | 260.5 | < 0.2% |
| Alternative B (Unsubstituted analog) | 112.0 | 125.1 | 275.0 | < 0.1% |
Causality & Expert Analysis
The experimental data reveals a definitive structure-property trend: as the side chain length and flexibility increase, both
Furthermore, the onset of thermal decomposition (
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols adhere strictly to USP <891> guidelines. Each methodology is designed as a self-validating system, minimizing artifacts from sample preparation or environmental moisture.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Instrument Calibration: Calibrate the DSC using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g) to ensure absolute temperature and heat flow accuracy [6]. -
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a standard aluminum pan.
-
Hermetic Sealing with Pinhole: Crimp the pan with a pin-holed lid.
-
Causality: The pinhole allows volatile impurities (e.g., residual synthesis solvents) to escape without causing pan deformation. Deformation alters thermal contact with the sensor, which would distort the heat flow signal and invalidate the integration of
.
-
-
Atmospheric Control: Establish a dry Nitrogen (
) purge at 50 mL/min.-
Causality: An inert atmosphere prevents oxidative degradation during the melting phase, ensuring the recorded endotherm represents a purely physical phase transition.
-
-
Thermal Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min to 150 °C.
-
System Validation Check: Analyze the melting endotherm. A sharp, symmetric peak indicates high purity. Peak broadening or a leading edge acts as an internal flag, suggesting the presence of eutectic impurities or residual solvents[5].
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Quantify residual moisture, volatile content, and thermal decomposition kinetics[3].
-
Balance Calibration: Verify the microbalance using certified standard weights and calibrate the furnace temperature using the Curie point of ferromagnetic standards[6].
-
Sample Loading: Load 10.0 – 15.0 mg of the compound into an open alumina (
) crucible.-
Causality: Using a larger sample mass in TGA compared to DSC improves the signal-to-noise ratio, which is critical for accurately detecting trace volatiles (< 1% mass loss).
-
-
Purge Gas: Utilize a dry
purge at 50 mL/min to measure pure thermal decomposition (pyrolysis) without interference from oxidation[4]. -
Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min.
-
System Validation Check: Plot the first derivative of the TGA curve (DTG). A perfectly flat baseline prior to
validates that the sample was properly dried and free of unbound surface moisture.
Caption: Standardized DSC/TGA workflow for pharmaceutical intermediates.
Conclusion
Methyl 4-amino-3-(2-methoxyethoxy)benzoate demonstrates a distinct thermal profile characterized by a lower melting point and slightly reduced thermal stability compared to rigid methoxy or unsubstituted analogs. While the flexible ether side chain depresses the lattice energy, the compound maintains excellent stability up to 200 °C, making it highly viable for complex API synthesis and high-temperature processing. Adhering to the USP <891> compliant DSC and TGA protocols outlined above ensures that formulation scientists can accurately map these transitions, validate purity, and safeguard product integrity from the bench to the manufacturing floor.
References
1.[4] NETZSCH Analyzing & Testing. "5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals." NETZSCH Blog, August 2023.[Link] 2.[1] TA Instruments. "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control." TA Instruments Application Notes, April 2024.[Link] 3.[2] Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager, 2023.[Link] 4.[5] NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." NETZSCH Blog, July 2020.[Link] 5.[6] PharmTech. "Residual Moisture Testing Methods for Lyophilized Drug Products." Pharmaceutical Technology, April 2018.[Link] 6.[3] Particle Technology Labs. "Thermogravimetric Analysis (TGA)." Particle Technology Labs Services.[Link]
Sources
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- 3. particletechlabs.com [particletechlabs.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-amino-3-(2-methoxyethoxy)benzoate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-amino-3-(2-methoxyethoxy)benzoate, grounded in established safety principles and regulatory standards.
The disposal of any chemical requires a thorough understanding of its intrinsic properties and potential hazards. Methyl 4-amino-3-(2-methoxyethoxy)benzoate, while not having an extensive body of publicly available hazard data, belongs to the family of aromatic amines. Aromatic amines as a class are noted for their potential toxicity and environmental impact, necessitating careful handling and disposal to prevent contamination and adverse health effects.[1][2] Therefore, the procedures outlined below are designed with a conservative approach, treating the compound as hazardous waste in the absence of definitive data to the contrary.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Methyl 4-amino-3-(2-methoxyethoxy)benzoate, it is crucial to recognize its potential hazards. The hydrochloride salt of this compound is known to cause skin and eye irritation and may cause respiratory irritation.[3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Wear chemically resistant gloves. Given the compound's structure, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
II. Waste Segregation and Containerization: The First Step to Safe Disposal
Proper segregation of chemical waste at the point of generation is a critical step in preventing hazardous reactions and ensuring compliant disposal.[1]
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for Methyl 4-amino-3-(2-methoxyethoxy)benzoate waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the full chemical name, "Methyl 4-amino-3-(2-methoxyethoxy)benzoate," and the words "Hazardous Waste." Include the date when the first waste was added to the container.
-
Incompatible Materials: This compound should be kept separate from strong oxidizing agents and acids to prevent potentially vigorous or exothermic reactions.[1]
-
Solid vs. Liquid Waste: If you have both solid and liquid waste containing this compound (e.g., contaminated labware and solutions), they should be collected in separate, appropriately labeled containers.
III. On-Site Accumulation and Storage
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) before it is moved to a Central Accumulation Area (CAA).[4]
-
Storage Location: The waste container should be stored in a well-ventilated area, away from direct sunlight and heat sources.[1]
-
Container Integrity: Ensure the container is always tightly sealed when not in use to prevent the release of vapors.[1]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
IV. Spill Management
Accidental spills should be handled promptly and safely.
Spill Response Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect and Containerize: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
V. Final Disposal: A Regulated Process
The final disposal of Methyl 4-amino-3-(2-methoxyethoxy)benzoate must be conducted through a licensed hazardous waste disposal company.[1][5] Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for it from "cradle-to-grave."[6]
Key Disposal Steps:
-
Engage a Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste hauler.
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from your facility to its final destination.[7][8] Ensure this document is accurately completed.
-
Transportation: The licensed hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most common and environmentally sound method for disposing of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[5]
Table 1: Hazard Profile for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride
| Hazard Statement | GHS Classification | Precautionary Codes |
| Causes skin irritation | H315 | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation | H319 | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from the safety information for the hydrochloride salt of the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-amino-3-(2-methoxyethoxy)benzoate.
Caption: Decision workflow for the safe disposal of Methyl 4-amino-3-(2-methoxyethoxy)benzoate.
References
-
Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Laboratory Waste Solutions for Sustainable Research Practices . My Green Lab. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]
-
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . EHS International. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
Proper Handling of Hazardous Waste Guide . US EPA. [Link]
-
SAFETY DATA SHEET - Methyl 4-methoxybenzoate . Thermo Fisher Scientific. [Link]
-
Chemical Waste Management for Laboratories . PTB. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . IDR Environmental Services. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. skcinc.com [skcinc.com]
- 6. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
